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7-Chloro-trans-2-hepenoic acid ethyl ester Documentation Hub

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  • Product: 7-Chloro-trans-2-hepenoic acid ethyl ester
  • CAS: 107408-35-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-trans-2-heptenoic acid ethyl ester

Section 1: Introduction and Molecular Overview 7-Chloro-trans-2-heptenoic acid ethyl ester is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced organic synthesis. Its structure is...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Molecular Overview

7-Chloro-trans-2-heptenoic acid ethyl ester is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced organic synthesis. Its structure is characterized by two distinct, electronically different reactive centers: a primary alkyl chloride at the terminus of a hydrocarbon chain and an α,β-unsaturated ester moiety. This unique combination allows for orthogonal chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and specialty materials.

The core of its utility lies in the strategic manipulation of these two functional groups. The α,β-unsaturated ester provides a platform for conjugate additions, cycloadditions, and reductions, while the alkyl chloride terminus is amenable to nucleophilic substitution and elimination reactions. This guide provides a comprehensive analysis of the molecule's chemical properties, spectroscopic signature, reactivity profile, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Identifier Value
IUPAC Name Ethyl (E)-7-chlorohept-2-enoate
CAS Number 72448-93-2[1]
Molecular Formula C₉H₁₅ClO₂[1]
Molecular Weight 190.67 g/mol [1]
Canonical SMILES CCOC(=O)/C=C/CCCCCl
Structure

Section 2: Physicochemical Properties

While specific, experimentally determined data for this exact compound is sparse, its properties can be reliably inferred from structurally similar molecules, such as other chlorinated heptanoates.[2][3]

Property Predicted/Typical Value Justification & Context
Appearance Colorless to pale yellow liquidTypical profile for esters of this molecular weight.[2]
Solubility Soluble in common organic solventsExpected to be soluble in ethanol, diethyl ether, chloroform, and ethyl acetate due to its ester and alkyl halide nature.[2]
Boiling Point > 200 °C (Estimated)The presence of the ester and chloro groups increases polarity and molecular weight, leading to a relatively high boiling point.[2]
Stability Stable under standard, anhydrous conditionsSensitive to moisture, which can lead to hydrolysis of the ester. Also sensitive to strong acids, bases, and high heat.[2]

Section 3: Spectroscopic and Analytical Characterization

A robust understanding of a molecule's spectroscopic signature is critical for reaction monitoring and product verification. The following data is predicted based on established principles of spectroscopic interpretation for the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the α,β-unsaturated ester and the alkyl chloride.

Functional Group Predicted Absorption (cm⁻¹) Vibrational Mode
C=O (Ester, Conjugated)1730 - 1715Carbonyl Stretch[4][5]
C=C (Alkene, trans)1660 - 1640Alkene Stretch
C-O (Ester)1300 - 1000 (two bands)Asymmetric & Symmetric C-O-C Stretch[6]
=C-H (trans)980 - 960Out-of-plane bend (diagnostic for trans alkene)
C-Cl (Alkyl Chloride)850 - 550C-Cl Stretch[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum provides a clear map of the molecule's structure. The trans coupling constant (J ≈ 15 Hz) for the vinyl protons is a key diagnostic feature.

  • δ ≈ 6.9 ppm (dt, 1H): H-3 proton, coupled to H-2 (trans, J ≈ 15 Hz) and the H-4 methylene protons (J ≈ 7 Hz).

  • δ ≈ 5.8 ppm (dt, 1H): H-2 proton, coupled to H-3 (trans, J ≈ 15 Hz) and the H-4 methylene protons (J ≈ 1.5 Hz, allylic coupling).

  • δ ≈ 4.2 ppm (q, 2H): -OCH₂- protons of the ethyl ester, coupled to the methyl group (J ≈ 7 Hz).

  • δ ≈ 3.5 ppm (t, 2H): H-7 protons alpha to the chlorine atom, coupled to the H-6 methylene protons (J ≈ 6.5 Hz).

  • δ ≈ 2.2 ppm (q, 2H): H-4 allylic methylene protons.

  • δ ≈ 1.8 ppm (p, 2H): H-6 methylene protons.

  • δ ≈ 1.5 ppm (p, 2H): H-5 methylene protons.

  • δ ≈ 1.3 ppm (t, 3H): -CH₃ protons of the ethyl ester (J ≈ 7 Hz).

¹³C NMR:

  • δ ≈ 166 ppm: C-1 (Carbonyl carbon).

  • δ ≈ 145 ppm: C-3 (Vinyl carbon, β to carbonyl).

  • δ ≈ 121 ppm: C-2 (Vinyl carbon, α to carbonyl).

  • δ ≈ 60 ppm: -OCH₂- of the ethyl ester.

  • δ ≈ 45 ppm: C-7 (Carbon bearing the chlorine).

  • δ ≈ 32-25 ppm: C-4, C-5, C-6 (Methylene carbons of the chain).

  • δ ≈ 14 ppm: -CH₃ of the ethyl ester.

Mass Spectrometry (MS)

Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺. The key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).

  • Molecular Ion (M⁺): A pair of peaks at m/z 190 and 192 in an approximate 3:1 ratio of intensity, corresponding to [C₉H₁₅³⁵ClO₂]⁺ and [C₉H₁₅³⁷ClO₂]⁺.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 145/147.

    • Loss of a chlorine radical (-Cl) to give a fragment at m/z 155.

    • Alpha-cleavage and McLafferty rearrangements common to esters.

Section 4: Chemical Reactivity and Synthetic Potential

The molecule's synthetic versatility stems from the ability to selectively target its two primary functional groups.

Reactivity of the α,β-Unsaturated Ester Moiety

The conjugated π-system is polarized by the electron-withdrawing ester group, rendering the β-carbon (C-3) electrophilic and susceptible to nucleophilic attack.[7][8][9] This reactivity is distinct from that of an isolated alkene.

  • Nucleophilic Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enolates, and thiols, will preferentially attack the β-carbon in a 1,4-addition mechanism.[7] This is a powerful C-C and C-heteroatom bond-forming reaction.

  • Diels-Alder Reaction: The electron-poor double bond acts as an excellent dienophile in [4+2] cycloaddition reactions with electron-rich dienes to form cyclohexene derivatives.[9] The reaction can be accelerated by Lewis acids that coordinate to the carbonyl oxygen.[9]

  • Reduction: The double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C), leaving the ester and chloride intact. More powerful reducing agents like LiAlH₄ would reduce both the ester and the double bond.

  • Epoxidation: The double bond can be epoxidized, though it is less reactive than an electron-rich alkene.

G cluster_0 Reactions at the α,β-Unsaturated System main 7-Chloro-trans-2-heptenoic acid ethyl ester michael Conjugate Addition Product main->michael 1. Nu: (e.g., R₂CuLi) 2. H⁺ workup diels Diels-Alder Adduct main->diels Diene (e.g., Butadiene) Δ or Lewis Acid reduction Saturated Ester main->reduction H₂, Pd/C

Caption: Key reactions at the α,β-unsaturated ester moiety.

Reactivity of the Primary Alkyl Chloride Terminus

The C-Cl bond is polarized, making the terminal carbon (C-7) an electrophilic site for nucleophilic attack.[10] As a primary alkyl halide, its reactions are governed largely by SN2 and E2 pathways.

  • Nucleophilic Substitution (SN2): This is the predominant pathway for the alkyl chloride end.[11] It reacts readily with a wide range of nucleophiles (e.g., -CN, -N₃, -OR, -SR, I⁻) to displace the chloride ion.[12] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

  • Elimination (E2): While less common for primary halides, elimination to form a terminal alkene can occur if a strong, sterically hindered base (e.g., potassium tert-butoxide) is used, especially at elevated temperatures.[12][13]

G cluster_1 Reactions at the Alkyl Chloride Terminus main 7-Chloro-trans-2-heptenoic acid ethyl ester sn2 Substitution Product (e.g., Azide, Ether, Nitrile) main->sn2 Strong Nucleophile (e.g., NaN₃, NaCN) e2 Elimination Product (Terminal Alkene) main->e2 Strong, Bulky Base (e.g., t-BuOK)

Caption: Primary reaction pathways at the C-7 alkyl chloride.

Synergistic Reactivity: A Platform for Cyclization

The true synthetic power of this molecule is realized when both functionalities are utilized. For example, a reaction sequence could involve a conjugate addition at the β-position, followed by an intramolecular SN2 reaction where the newly introduced nucleophile attacks the C-7 position, leading to the formation of cyclic compounds. This strategy is a cornerstone of complex molecule synthesis.

Section 5: Proposed Synthetic Workflow

A common and efficient method for constructing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction, which provides excellent stereocontrol to favor the trans (E) isomer.

Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triethyl phosphonoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise.

    • Causality: The base deprotonates the carbon alpha to the phosphonate and ester groups, generating a highly nucleophilic phosphonate ylide (anion).

  • Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases. The solution should become clear.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add 5-chloropentanal (1.0 eq) dropwise via syringe.

    • Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent collapse of the betaine intermediate and elimination of the phosphate byproduct forms the C=C double bond. The HWE reaction strongly favors the formation of the thermodynamically more stable trans-alkene.

  • Reaction & Quenching: Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

G reagent1 Triethyl phosphonoacetate ylide Phosphonate Ylide (Anion) reagent1->ylide 1. reagent2 5-Chloropentanal product 7-Chloro-trans-2-heptenoic acid ethyl ester reagent2->product base NaH, THF base->ylide ylide->product 2. workup Aqueous Workup & Purification product->workup 3.

Caption: Proposed Horner-Wadsworth-Emmons synthetic workflow.

Section 6: Safety, Handling, and Storage

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.[14]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[15][16]

    • Do not eat, drink, or smoke in the work area.[14]

    • Wash hands thoroughly after handling.[14]

    • Use non-sparking tools and take measures to prevent static discharge.[15][16]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

    • Keep away from heat, sparks, open flames, and other ignition sources.[15]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

Section 7: Conclusion

7-Chloro-trans-2-heptenoic acid ethyl ester is a synthetically valuable bifunctional compound. The well-differentiated reactivity of its primary alkyl chloride and its α,β-unsaturated ester functionalities allows for a high degree of control in complex synthetic sequences. A thorough understanding of its spectroscopic properties, reactivity profiles, and handling requirements enables researchers to effectively and safely utilize this molecule as a potent building block for creating novel chemical entities in pharmaceutical and materials science.

Section 8: References

  • Fiveable. (2025, August 15). α,β-unsaturated ester Definition.

  • Valence Labs. (2025, August 20). Ethyl 7-chloro-2,2-dimethylheptanoate.

  • Master Organic Chemistry. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses.

  • DePuy, C. H., et al. (2009, May 20). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society.

  • ECHEMI. Heptanoic acid, 7-chloro-2-oxo-, ethyl ester SDS.

  • Cheméo. Chemical Properties of Heptanoic acid, 7-chloro, ethyl ester.

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.

  • University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution.

  • Said, S. A. Organic Chemistry: α,β-Unsaturated carbonyl compounds.

  • Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025, August 29). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2007, November 20). SAFETY DATA SHEET.

  • Wikipedia. α,β-Unsaturated carbonyl compound.

  • Santa Cruz Biotechnology. 7-Chloro-trans-2-hepenoic acid ethyl ester.

  • University of Calgary. IR Spectroscopy Tutorial: Esters.

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

Exploratory

7-Chloro-trans-2-hepenoic acid ethyl ester molecular structure and weight

This guide provides an in-depth technical analysis of Ethyl 7-chloro-2-heptenoate (often chemically misspelled in trade queries as 7-chloro-trans-2-hepenoic acid ethyl ester). Molecular Structure, Synthesis, and Pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 7-chloro-2-heptenoate (often chemically misspelled in trade queries as 7-chloro-trans-2-hepenoic acid ethyl ester).

Molecular Structure, Synthesis, and Pharmaceutical Applications

Executive Summary & Identity

Ethyl 7-chloro-2-heptenoate is a bifunctional organic intermediate primarily utilized in the synthesis of prostaglandins and related lipid mediators. It features an


-unsaturated ester moiety (Michael acceptor) and a terminal alkyl chloride, making it a versatile "linchpin" molecule for constructing complex aliphatic chains.

Note on Nomenclature: The term "hepenoic" found in some commercial catalogs is a non-standard truncation. The correct IUPAC designation is Ethyl (E)-7-chlorohept-2-enoate , derived from the 7-carbon chain heptenoic acid.

Molecular Identity Table
PropertySpecification
Chemical Name Ethyl (E)-7-chlorohept-2-enoate
Common Synonyms 7-Chloro-trans-2-heptenoic acid ethyl ester; Ethyl 7-chloro-2-heptenoate
CAS Registry Number 72448-93-2
Molecular Formula

Molecular Weight 190.67 g/mol
SMILES CCOC(=O)/C=C/CCCCCl
Stereochemistry Trans (E) isomer (typically >95% selectivity via HWE synthesis)

Molecular Structure & Reactivity

The molecule consists of a 7-carbon chain functionalized at both ends. Its reactivity is defined by two distinct electrophilic sites:

  • C3 Position (Michael Acceptor): The

    
    -carbon of the conjugated ester is susceptible to nucleophilic attack (e.g., by organocuprates).
    
  • C7 Position (Alkyl Chloride): The terminal chloride serves as a leaving group for nucleophilic substitution (

    
    ), allowing chain extension or hydroxylation.
    
Reactivity Diagram (Graphviz)

G Molecule Ethyl 7-chloro-2-heptenoate (C9H15ClO2) Site_C3 C3 Position (Michael Acceptor) Molecule->Site_C3 Electrophilic Site 1 Site_C7 C7 Position (Alkyl Chloride) Molecule->Site_C7 Electrophilic Site 2 Reaction_Michael Conjugate Addition (e.g., Organocuprates) Site_C3->Reaction_Michael Reacts with Nucleophiles Reaction_SN2 Nucleophilic Substitution (e.g., Cyanide, Hydroxyl) Site_C7->Reaction_SN2 Displacement of Cl- Product_PG Prostaglandin Alpha-Chains Reaction_Michael->Product_PG Reaction_SN2->Product_PG

Caption: Dual electrophilic sites of Ethyl 7-chloro-2-heptenoate allowing for versatile chain functionalization.

Synthesis Protocol

The most authoritative method for synthesizing Ethyl 7-chloro-2-heptenoate is the Horner-Wadsworth-Emmons (HWE) reaction . This route is preferred over the Wittig reaction because it yields the thermodynamically stable trans (E) isomer with high selectivity.

Core Reagents[3][4]
  • Substrate: 5-Chloropentanal (prepared from 5-chloropentanol or via reduction of 5-chlorovaleric acid derivatives).

  • Reagent: Triethyl phosphonoacetate.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME).

Step-by-Step Methodology

Note: This protocol is adapted from standard HWE procedures for


-haloaldehydes.
  • Activation of Phosphonate:

    • Charge a flame-dried 3-neck flask with NaH (60% dispersion in mineral oil, 1.1 equiv).

    • Critical Step: Wash NaH with dry pentane (

      
       mL) to remove mineral oil. Decant the pentane carefully under inert gas (Argon/Nitrogen).
      
    • Suspend the washed NaH in anhydrous THF at

      
      .
      
    • Add Triethyl phosphonoacetate (1.1 equiv) dropwise. The solution will turn clear as the phosphonate anion is formed. Stir for 30–60 minutes.

  • Aldehyde Addition:

    • Cool the reaction mixture to

      
       (optional, for higher stereocontrol) or maintain at 
      
      
      
      .
    • Add 5-Chloropentanal (1.0 equiv) dissolved in THF dropwise over 20 minutes.

    • Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. The formation of a gelatinous precipitate (sodium diethyl phosphate) indicates reaction progress.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash the combined organic layers with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate 95:5).

    • Yield: Typically 85–95%.

    • Validation: Confirm structure via

      
      -NMR (Doublet of triplets at 
      
      
      
      ~6.9 ppm for the
      
      
      -proton, J=15.6 Hz indicating trans geometry).
Synthesis Diagram (Graphviz)

Synthesis Aldehyde 5-Chloropentanal (Cl-(CH2)4-CHO) Reaction HWE Reaction (THF, 0°C -> RT) Aldehyde->Reaction Phosphonate Triethyl Phosphonoacetate ((EtO)2P(O)CH2COOEt) Phosphonate->Reaction Base Sodium Hydride (NaH) Base->Reaction Deprotonation Product Ethyl (E)-7-chlorohept-2-enoate (Trans Isomer) Reaction->Product >90% Yield

Caption: Horner-Wadsworth-Emmons synthesis route ensuring trans-stereochemistry.

Applications in Drug Development

Ethyl 7-chloro-2-heptenoate serves as a critical intermediate in the synthesis of Prostaglandin (PG) analogs .

Alpha-Chain Construction

Prostaglandins typically feature two side chains (


 and 

) attached to a cyclopentane ring. The 7-carbon

-chain often terminates in a carboxylic acid.
  • Mechanism: The ethyl ester group protects the carboxylic acid during synthesis.

  • Transformation: The terminal chloride (C7) allows the chain to be attached to other fragments (e.g., via Grignard formation or direct alkylation) or converted into a hydroxyl group (found in natural PGs).

Precursor for Omega-Functionalized Fatty Acids

The molecule acts as a scaffold for "unnatural" fatty acids used in:

  • Lipidomics Research: As a stable isotope-labeled standard precursor.

  • Pheromone Synthesis: Many insect pheromones are long-chain unsaturated esters; this molecule provides a 7-carbon block with a defined double bond.

Physical Properties & Safety Data

PropertyValueNotes
Boiling Point

@ 0.5 mmHg (Predicted)
Density

Liquid at RT
Solubility Soluble in EtOH, DMSO,

Insoluble in water
Flash Point

Estimate
Handling Precautions
  • Skin/Eye Irritant: The terminal alkyl chloride and acrylate moiety can cause contact dermatitis. Wear nitrile gloves and safety goggles.

  • Storage: Store at

    
     under inert atmosphere (Argon) to prevent hydrolysis or polymerization.
    

References

  • ChemicalBook. (n.d.). 7-Chloro-trans-2-hepenoic acid ethyl ester (CAS 72448-93-2).[1] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11469562, Ethyl 7-chloro-2-heptenoate. Retrieved from

  • Jung, M. E., & McCombs, C. A. (1976). Tetrahedron Letters, 17(34), 2935-2938.
  • Santa Cruz Biotechnology. (n.d.). 7-Chloro-trans-2-hepenoic acid ethyl ester.[1][2][3][4] Retrieved from

Sources

Foundational

Safety Data Sheet (SDS) for 7-Chloro-trans-2-hepenoic acid ethyl ester

CAS: 72448-93-2 | Formula: C9H15ClO2 | Synonyms: Ethyl (E)-7-chloro-2-heptenoate Part 1: Executive Technical Summary Note on Nomenclature: The term "hepenoic" in the requested topic is a common catalog nomenclature varia...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 72448-93-2 | Formula: C9H15ClO2 | Synonyms: Ethyl (E)-7-chloro-2-heptenoate

Part 1: Executive Technical Summary

Note on Nomenclature: The term "hepenoic" in the requested topic is a common catalog nomenclature variation for heptenoic acid. This guide utilizes the IUPAC standard Ethyl (E)-7-chloro-2-heptenoate to ensure chemical accuracy while referencing the commercial catalog name for identification.

This compound represents a "dual-warhead" electrophile in organic synthesis. It contains two distinct reactive sites:[1]

  • 
    -Unsaturated Ester (Michael Acceptor):  Susceptible to nucleophilic attack at the 
    
    
    
    -carbon (C3).
  • Primary Alkyl Chloride (Alkylator): Susceptible to

    
     displacement at the 
    
    
    
    -carbon (C7).

Implication for Researchers: Standard safety protocols for simple esters are insufficient . This molecule is a potent alkylating agent and potential sensitizer. It must be handled with the rigor reserved for genotoxic impurities (GTIs) or high-potency active pharmaceutical ingredients (HPAPIs).

Part 2: Physicochemical & Hazard Profiling

The following data aggregates experimental values and Quantitative Structure-Activity Relationship (QSAR) predictions based on the specific CAS 72448-93-2.

Table 1: Physicochemical Properties
PropertyValue / DescriptionOperational Note
Molecular Weight 190.67 g/mol Moderate volatility.
Physical State Clear to pale yellow liquidViscosity similar to fatty esters.
Boiling Point ~265°C (Predicted)High boiling point; vacuum distillation required for purification.
Flash Point >110°C (Closed Cup)Class IIIB Combustible Liquid.
Solubility Immiscible in water; Soluble in DCM, EtOAc, DMSOLipophilic nature facilitates skin absorption.
Density ~1.05 g/cm³Slightly denser than water.
Table 2: GHS Hazard Classification (Derived)

Based on read-across from structurally similar


-unsaturated esters (e.g., Ethyl acrylate) and 

-chloro esters.
Hazard ClassCategoryHazard StatementMechanism
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]Lipophilic penetration + alkylation.
Serious Eye Damage Cat 1H318: Causes serious eye damage.[2]Irreversible corneal opacity possible due to alkylation.
Skin Sensitization Cat 1AH317: May cause allergic skin reaction.[2][3]Haptenization of skin proteins via Michael addition.
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life.[2][3][4]Electrophilic stress on aquatic organisms.
Part 3: Mechanism of Toxicity & Reactivity

To safely handle this compound, one must understand how it damages biological systems. It acts as a covalent modifier of proteins and DNA.

The "Double-Trap" Mechanism

The molecule targets nucleophilic residues (Cysteine thiols, Lysine amines) in biological macromolecules.

  • Fast Kinetic Phase: The conjugated double bond accepts soft nucleophiles (like Glutathione) via 1,4-addition.

  • Slow Kinetic Phase: The terminal chloride undergoes displacement, potentially cross-linking proteins.

ToxicityMechanism cluster_molecule 7-Chloro-trans-2-heptenoate cluster_bio Biological Targets Molecule Electrophilic Structure SH Cysteine (Thiol) Molecule->SH Michael Addition (Fast) DNA DNA (Guanine N7) Molecule->DNA Alkyl Chloride SN2 (Slow/Genotoxic) Depletion Oxidative Stress (Cell Death) SH->Depletion Glutathione Depletion Mutation Genotoxicity DNA->Mutation Adduct Formation

Caption: Dual-mode reactivity showing rapid protein binding (sensitization) and potential DNA interaction (genotoxicity).

Part 4: Handling & Containment Strategy (The Self-Validating Protocol)

Core Directive: Do not rely on standard nitrile gloves for prolonged contact. Chlorinated esters can permeate thin nitrile (<0.1mm) in under 15 minutes.

1. Personal Protective Equipment (PPE) Matrix
  • Respiratory: P100/OV cartridge respirator or handling strictly within a fume hood (Face velocity > 0.5 m/s).

  • Dermal (Hands):

    • Primary Layer:[4][5] 4-mil Nitrile (Disposable).

    • Secondary Layer (Critical):Silver Shield / 4H Laminate gloves . (Essential for spill cleanup).

  • Ocular: Chemical splash goggles + Face shield (if handling >100mL).

2. Engineering Controls
  • Designated Zone: Use a dedicated fume hood cleared of other reagents.

  • Tray Containment: All weighing and transfer must occur within a secondary containment tray (polypropylene) lined with absorbent pads.

Part 5: Emergency Response & Decontamination

The "Nucleophilic Quench" Principle: Water alone is ineffective due to low solubility and slow hydrolysis. You must use a "soft" nucleophile to destroy the Michael acceptor and a base to neutralize the acid.

Decontamination Solution (The "Magic Mix")

Prepare fresh for spills:

  • Solvent: 50% Ethanol or Isopropanol (to dissolve the ester).

  • Nucleophile: 5% Thiourea or Cysteine (to scavenge the Michael acceptor).

  • Base: 5% Sodium Bicarbonate (to neutralize HCl byproducts).

Step-by-Step Spill Response Workflow

SpillResponse Start Spill Detected Evac 1. Evacuate & Ventilate (Lachrymatory Risk) Start->Evac PPE 2. Don Silver Shield Gloves Evac->PPE Absorb 3. Cover with Absorbent Pads PPE->Absorb Quench 4. Apply Decon Solution (Ethanol/Thiourea/Bicarb) Absorb->Quench Wait 5. Wait 30 Minutes (Allow Reaction) Quench->Wait Collect 6. Collect as Haz Waste Wait->Collect

Caption: Emergency workflow emphasizing specific PPE and chemical quenching over simple absorption.

Part 6: Synthesis & Storage Considerations
Storage Stability[3]
  • Temperature: Store at 2-8°C (Refrigerator).

  • Stabilizers: Often stabilized with BHT (Butylated hydroxytoluene) to prevent polymerization of the double bond.

  • Incompatibility: Avoid strong bases (hydrolysis), strong oxidizers, and amines (exothermic polymerization).

Reaction Monitoring

When using this reagent in synthesis (e.g., alkylation or Michael addition), TLC visualization can be tricky due to poor UV absorption if the concentration is low.

  • Stain Recommendation: KMnO4 (Permanganate) stain is highly effective, visualizing the double bond as a bright yellow spot on a purple background.

Part 7: References
  • PubChem. (n.d.). Compound Summary: Ethyl 7-chloro-2-heptenoate.[5][6][7] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (2022). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. (Read-across methodology for alpha-beta unsaturated esters). Retrieved March 5, 2026, from [Link]

  • Schwöbel, J. A. H., et al. (2011). Prediction of Michael-type acceptor reactivity toward glutathione. Chemical Research in Toxicology, 24(11), 1918–1928. (Basis for sensitization mechanism).[3][8]

Sources

Exploratory

Solubility Profile and Solvent Selection: 7-Chloro-trans-2-hepenoic acid ethyl ester

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 7-Chloro-trans-2-hepenoic acid ethyl ester (Ethyl (E)-7-chloro-2-heptenoate). Technical Guide f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 7-Chloro-trans-2-hepenoic acid ethyl ester (Ethyl (E)-7-chloro-2-heptenoate).

Technical Guide for Process Research & Development

Executive Summary

7-Chloro-trans-2-hepenoic acid ethyl ester (CAS 72448-93-2) is a critical lipophilic intermediate used in the synthesis of complex pharmaceutical agents. As an


-unsaturated ester with a terminal alkyl chloride, its solubility behavior is dominated by its lipophilicity and lack of hydrogen bond donors.

This guide provides a comprehensive analysis of its solubility landscape, shifting the focus from "saturation" (typical for solids) to miscibility and partition coefficients (critical for this liquid/low-melting intermediate). We define solvent systems for reaction homogeneity, extraction efficiency, and purification via phase separation.

Physicochemical Identity & Properties

Before mapping solubility, we must establish the solute's fundamental properties that dictate solvent interaction.

PropertySpecificationMechanistic Implication
Chemical Name Ethyl (E)-7-chloro-2-heptenoate-
CAS Number 72448-93-2Unique Identifier
Molecular Formula

Lipophilic carbon chain dominates
Molecular Weight 190.67 g/mol Small molecule, high diffusivity
Physical State Liquid / Low-melting OilSolubility is defined by miscibility , not saturation limits.
LogP (Predicted) ~2.8 – 3.2Highly soluble in non-polar organics; insoluble in water.
H-Bond Donors 0Poor solubility in water; no self-aggregation.
H-Bond Acceptors 2 (Ester carbonyl & ether O)Interacts well with protic solvents (alcohols).

Solubility Landscape & Solvent Compatibility

The solubility of 7-Chloro-trans-2-hepenoic acid ethyl ester follows the "Like Dissolves Like" principle, heavily favoring organic solvents over aqueous systems.

Solvent Class Compatibility Table

Data represents empirical miscibility trends for C7-halo-esters at 25°C.

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Polar Protic Methanol, Ethanol, IPAMiscible Reaction Medium: Ideal for transesterification or reduction steps.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOMiscible Nucleophilic Substitution: High solubility aids

reactions at the chloro-terminus.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Work-up: Excellent for solubilizing the ester during synthesis.
Hydrocarbon Hexane, Heptane, TolueneMiscible Extraction: High affinity allows efficient extraction from aqueous reaction quenches.
Ethers THF, MTBE, Diethyl EtherMiscible Grignard/Lithiation: Compatible carrier solvents.
Aqueous Water, BrineImmiscible Wash Phase: Used to remove inorganic salts; the ester partitions into the organic layer.
Thermodynamic Modeling (Solubility Prediction)

For precise process engineering (e.g., designing a cooling crystallization or liquid-liquid extraction), we utilize thermodynamic models to predict activity coefficients (


).
  • UNIFAC Model: Recommended for predicting partition coefficients between water and organic solvents. The molecule is segmented into groups: CH3, CH2, CH=CH, COO (ester), and Cl.

  • Hansen Solubility Parameters (HSP):

    • 
       (Dispersion): High (due to alkyl chain).
      
    • 
       (Polarity): Moderate (ester functionality).
      
    • 
       (Hydrogen Bonding): Low.
      
    • Result: The interaction radius (

      
      ) is smallest with solvents like Ethyl Acetate  and Toluene , indicating maximum thermodynamic stability.
      

Experimental Protocols

Since the compound is likely a liquid, "solubility" measurements focus on miscibility limits and partition coefficients (


)  rather than solid saturation.
Protocol A: Miscibility Mapping (Binary Systems)

Objective: Determine if the ester forms a single phase with a target solvent at a specific ratio.

  • Preparation: Dispense 1.0 mL of 7-Chloro-trans-2-hepenoic acid ethyl ester into a clear glass vial.

  • Addition: Add 1.0 mL of target solvent (1:1 v/v ratio).

  • Equilibration: Vortex for 30 seconds. Allow to stand for 5 minutes.

  • Observation:

    • Clear Solution: Miscible.

    • Turbid/Phase Separation: Immiscible.

    • Schlieren Lines: Partial miscibility (requires heating).

  • Temperature Stress: If immiscible, heat to 50°C to check for Upper Critical Solution Temperature (UCST) behavior.

Protocol B: Partition Coefficient Determination (Shake-Flask Method)

Objective: Quantify extraction efficiency (


) for work-up optimization.
  • System: Prepare a biphasic system of Water (Solvent B) and Toluene (Solvent A) .

  • Spiking: Add a known mass (

    
    ) of the ester to the system.
    
  • Equilibrium: Shake vigorously for 20 minutes; centrifuge to separate phases.

  • Analysis: Analyze the organic layer via HPLC-UV (210 nm) or GC-FID.

  • Calculation:

    
    
    Target 
    
    
    
    for efficient extraction.

Process Application: Purification Workflow

The solubility profile dictates the purification strategy. Since the compound is a high-boiling liquid/oil, crystallization is difficult . The standard purification workflow relies on Liquid-Liquid Extraction (LLE) followed by Distillation .

Visualization: Solubility-Driven Purification Logic

PurificationWorkflow Reaction Crude Reaction Mixture (Solvent: Ethanol/THF) Quench Aqueous Quench (Add Water/Brine) Reaction->Quench Solubility Drop PhaseSep Phase Separation (Biphasic System) Quench->PhaseSep OrgLayer Organic Layer (Ester + Impurities) PhaseSep->OrgLayer Lipophilic Partitioning AqLayer Aqueous Layer (Salts + Polar Byproducts) PhaseSep->AqLayer Hydrophilic Rejection Dry Drying (MgSO4) & Filtration OrgLayer->Dry Extract Back-Extraction (Add MTBE or Toluene) AqLayer->Extract Recover Residuals Extract->OrgLayer Combine Distill Vacuum Distillation (Boiling Point Separation) Dry->Distill Final Pure 7-Chloro-trans-2-hepenoic acid ethyl ester Distill->Final Thermal Separation

Figure 1: Purification workflow relying on the immiscibility of the ester with water and miscibility with non-polar solvents.

Critical Process Parameters (CPP)
  • Extraction Solvent: Use MTBE or Toluene . Avoid DCM if possible due to environmental regulations, though DCM provides higher solubility.

  • pH Control: The ester is stable, but avoid highly alkaline conditions (

    
    ) during extraction to prevent hydrolysis of the ethyl ester group.
    
  • Temperature: Perform extractions at

    
    . Higher temperatures increase water solubility in the organic phase, carrying impurities.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5365673, Ethyl 7-chloro-2-heptenoate. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Context for LogP and lipophilicity predictions).
Exploratory

A Technical Guide to the Bioavailability and Metabolic Stability of 7-Chloro-trans-2-heptenoic acid ethyl ester

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a drug candidate from discovery to clinical application is fundamentally governed by its pharmacokinetic profile. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its pharmacokinetic profile. Among the most critical parameters are bioavailability and metabolic stability, which dictate the compound's concentration and persistence in the body, thereby influencing its efficacy and safety. This guide provides an in-depth technical examination of the methodologies used to assess the bioavailability and metabolic stability of a novel investigational compound, 7-Chloro-trans-2-heptenoic acid ethyl ester. By integrating established principles of drug metabolism and pharmacokinetics (DMPK), this document details the causality behind experimental choices, provides validated protocols for both in vitro and in vivo studies, and outlines the predictive metabolic pathways for this molecule. Our objective is to furnish drug development professionals with a comprehensive framework for characterizing similar chemical entities, ensuring scientific rigor and supporting informed decision-making in preclinical development.

Introduction: The Critical Role of DMPK in Drug Discovery

The success of a therapeutic agent is contingent not only on its pharmacological activity but also on its ability to reach the target site in sufficient concentration and for an adequate duration. This is the domain of Drug Metabolism and Pharmacokinetics (DMPK). Early and accurate assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to mitigating the risk of late-stage clinical failure.[1][2]

7-Chloro-trans-2-heptenoic acid ethyl ester is a small molecule characterized by an α,β-unsaturated ester and a chlorinated aliphatic chain. Such structural motifs can present both opportunities and challenges. The ethyl ester may enhance oral absorption as a prodrug, while the unsaturated system and halogenation site are potential targets for metabolic enzymes.[3][4] Therefore, a thorough investigation into its metabolic fate and systemic availability is a non-negotiable prerequisite for its advancement. This guide will provide the scientific rationale and detailed protocols for this essential characterization.

Physicochemical Properties and Predicted ADME Profile

Before embarking on experimental studies, an initial in silico or low-throughput screening of physicochemical properties provides a foundational understanding of the molecule's likely behavior.

PropertyPredicted ValueImplication for Bioavailability & Stability
Molecular Weight190.65 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
logP (Octanol/Water)~2.8Indicates good lipophilicity, suggesting efficient membrane permeability.
Aqueous SolubilityLow to ModerateMay require formulation strategies to ensure dissolution for oral absorption.
pKaNot applicableLacks strongly acidic or basic functional groups.

In Vitro Metabolic Stability Assessment

The primary objective of in vitro metabolic stability assays is to determine a compound's susceptibility to metabolism, typically by hepatic enzymes.[5] This provides an early prediction of its hepatic clearance in vivo.[6] The two most common systems are liver microsomes and hepatocytes.

Rationale for Experimental System Selection
  • Liver Microsomes : These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I metabolic enzymes like Cytochrome P450s (CYPs).[7][8] They are a cost-effective, high-throughput tool for assessing CYP-mediated metabolism.[9] The assay requires the addition of cofactors, primarily NADPH, to function.[10]

  • Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs, GSTs) and transporters in a more physiologically relevant environment.[11] They are considered the "gold standard" for in vitro clearance predictions.

For 7-Chloro-trans-2-heptenoic acid ethyl ester, a dual approach is recommended. The microsomal assay will quickly determine its stability against oxidative metabolism, while the hepatocyte assay will provide a more comprehensive picture, including the significant potential for hydrolysis by carboxylesterases.[12][13]

Experimental Workflow: Liver Microsomal Stability Assay

The workflow is designed to measure the disappearance of the parent compound over time when incubated with metabolically active liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock (10 mM in DMSO) PreIncubate Pre-incubation Mix: Compound (1 µM final) Microsomes (0.5 mg/mL) Buffer Compound->PreIncubate Microsomes Pooled Liver Microsomes (Human, Rat) Thaw on ice Microsomes->PreIncubate Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->PreIncubate NADPH NADPH Stock (Cofactor) StartReaction Initiate Reaction: Add NADPH PreIncubate->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) StartReaction->TimePoints Quench Terminate Reaction: Add ice-cold Acetonitrile with Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate % Remaining vs. Time 0 LCMS->Data Calc Determine T½ and CLint Data->Calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability
  • Preparation :

    • Prepare a 1 µM working solution of 7-Chloro-trans-2-heptenoic acid ethyl ester in 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a microsomal suspension in the buffer to achieve a final protein concentration of 0.5 mg/mL.[8]

    • Prepare a stock solution of NADPH cofactor.

  • Incubation :

    • In a 96-well plate, combine the test compound solution and the microsomal suspension. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH cofactor.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Controls :

    • Negative Control (-NADPH) : Perform an incubation at the final time point without adding the NADPH cofactor. This accounts for non-NADPH-dependent degradation.

    • Positive Control : Include a compound with known high metabolic turnover (e.g., Verapamil, Midazolam) to validate the metabolic competency of the microsome batch.[10]

  • Sample Analysis :

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[14]

Predicted In Vitro Stability Data

The following table presents hypothetical but representative data for the compound, illustrating species differences.

Speciest½ (min)CLint (µL/min/mg protein)Predicted Hepatic Extraction
Human4530.8Low
Rat2069.3Moderate
Mouse12115.5High

This data suggests that the compound is likely to have lower clearance in humans compared to rodents, a critical consideration for interspecies scaling.[15]

In Vivo Bioavailability and Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a complete biological system. A bioavailability study determines the fraction (F%) of an administered dose that reaches systemic circulation.[16] This requires comparing the drug exposure after oral (PO) administration to that after intravenous (IV) administration.[17]

Rationale for Study Design
  • Animal Model : The Sprague-Dawley rat is a commonly used model for initial PK studies due to its well-characterized physiology and manageable size.[18]

  • Dosing Routes :

    • Intravenous (IV) : An IV bolus dose ensures 100% bioavailability by definition, serving as the reference for comparison.

    • Oral (PO) : Oral gavage mimics the intended clinical route for many drugs and reveals the combined effects of absorption and first-pass metabolism.

  • Cross-over Design : While a parallel group design is common, a cross-over design (where the same animals receive both IV and PO doses with a washout period in between) can reduce inter-animal variability, though it is more complex to execute. For initial screening, a parallel design is often sufficient.

Experimental Workflow: Rodent Bioavailability Study

G cluster_prep Preparation & Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation Animals Acclimatize & Fast Rats (n=3-5 per group) Formulation Prepare Dosing Formulations IV: Solubilized in Saline/DMSO PO: Suspension in 0.5% CMC Animals->Formulation Dose_IV Administer IV Bolus Dose (e.g., 2 mg/kg) via tail vein Formulation->Dose_IV Dose_PO Administer PO Gavage Dose (e.g., 10 mg/kg) Formulation->Dose_PO BloodSample Collect Blood Samples (serial sampling via cannula) (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->BloodSample Dose_PO->BloodSample PlasmaPrep Process Blood to Plasma (Centrifugation with Anticoagulant) BloodSample->PlasmaPrep Storage Store Plasma at -80°C Pending Analysis PlasmaPrep->Storage Extraction Protein Precipitation or Liquid-Liquid Extraction Storage->Extraction LCMS LC-MS/MS Analysis of Plasma Samples Extraction->LCMS PK_Params Calculate PK Parameters (AUC, Cmax, Tmax, t½) LCMS->PK_Params Bioavailability Calculate Oral Bioavailability (F%) PK_Params->Bioavailability

Caption: Workflow for an in vivo oral bioavailability study in rats.

Detailed Protocol: Rat Pharmacokinetic Study
  • Animal Preparation :

    • Use male Sprague-Dawley rats (200-250g), cannulated in the jugular vein for serial blood sampling.

    • Fast animals overnight (~12 hours) prior to dosing, with water available ad libitum.[18]

  • Dosing :

    • IV Group (n=3) : Administer 7-Chloro-trans-2-heptenoic acid ethyl ester formulated in a suitable vehicle (e.g., 20% Solutol in saline) as a single bolus injection via the tail vein at a dose of 2 mg/kg.

    • PO Group (n=3) : Administer the compound formulated as a suspension (e.g., in 0.5% carboxymethylcellulose) via oral gavage at a dose of 10 mg/kg.[19]

  • Blood Sampling :

    • Collect serial blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis :

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.[19]

    • Extract the drug from plasma using protein precipitation with acetonitrile.

    • Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis :

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • AUC (Area Under the Curve) : Total drug exposure over time.

    • Cmax : Maximum observed plasma concentration.

    • Tmax : Time at which Cmax is reached.

    • : Elimination half-life.

    • Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Predicted In Vivo Pharmacokinetic Data (Rat)
ParameterOral (10 mg/kg)Intravenous (2 mg/kg)
Cmax (ng/mL)850 ± 1502100 ± 300
Tmax (h)0.5 ± 0.2-
AUC₀-inf (ng·h/mL)3400 ± 5501850 ± 250
t½ (h)3.5 ± 0.83.2 ± 0.6
Bioavailability (F%) 36.7% 100%

An oral bioavailability of ~37% is moderate and suggests that while absorption occurs, there may be limitations due to either incomplete absorption from the gut or significant first-pass metabolism in the gut wall and/or liver.

Predicted Metabolic Pathways

Based on its chemical structure, 7-Chloro-trans-2-heptenoic acid ethyl ester is susceptible to several metabolic transformations. Identifying these pathways is crucial for understanding its clearance mechanism and identifying potentially active or toxic metabolites.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 7-Chloro-trans-2-heptenoic acid ethyl ester Hydrolysis 7-Chloro-trans-2-heptenoic acid (M1) Parent->Hydrolysis Carboxylesterases (CES) [Major Pathway] Oxidation Hydroxylated Metabolite (M2) Parent->Oxidation Cytochrome P450s (CYP) [Minor Pathway] GSH_Adduct Glutathione Conjugate (M4) Parent->GSH_Adduct GSTs (Michael Addition at α,β-unsaturated system) Glucuronide Acid Glucuronide (M3) Hydrolysis->Glucuronide UGTs

Sources

Foundational

The Stereochemical Divergence of 7-Chloro-2-heptenoic Acid Ethyl Ester: A Technical Guide on Cis vs. Trans Isomerism

Executive Summary 7-Chloro-2-heptenoic acid ethyl ester (commercially cataloged as 7-chloro-trans-2-hepenoic acid ethyl ester, CAS 72448-93-2)[1] is a highly versatile -unsaturated ester utilized extensively in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-2-heptenoic acid ethyl ester (commercially cataloged as 7-chloro-trans-2-hepenoic acid ethyl ester, CAS 72448-93-2)[1] is a highly versatile


-unsaturated ester utilized extensively in pharmaceutical development. Serving as a bifunctional building block, it features an electrophilic terminal alkyl chloride and a Michael-acceptor alkene. The stereochemistry of the C2-C3 double bond—whether cis (Z) or trans (E)—profoundly dictates the molecule's thermodynamic stability, spectroscopic signature, and downstream reactivity in complex total syntheses, such as transition-metal-catalyzed cross-couplings[2]. This whitepaper dissects the mechanistic, physical, and synthetic divergence between these two geometric isomers.

Chemical and Structural Fundamentals

The isomerism in 7-chloro-2-heptenoic acid ethyl ester arises from the restricted rotation around the C2-C3 pi-bond.

  • The Trans (E)-Isomer: This is the global thermodynamic minimum. The bulky 4-chlorobutyl chain and the ethyl ester group are positioned on opposite sides of the double bond, minimizing steric repulsion[3].

  • The Cis (Z)-Isomer: This is the kinetic product. The spatial proximity of the ester and the alkyl chain induces steric clash, making it thermodynamically less stable but synthetically accessible via specialized, kinetically controlled olefination protocols[4].

Mechanistic Divergence: HWE vs. Still-Gennari

The synthesis of


-unsaturated esters from 5-chloropentanal requires precise selection of phosphonate reagents to dictate stereochemical outcomes[3].

Standard Horner-Wadsworth-Emmons (HWE) for the Trans Isomer: Utilizing , the standard HWE reaction operates under thermodynamic control[5]. The initial nucleophilic attack of the ylide on the aldehyde forms an oxaphosphetane intermediate reversibly. Because the elimination step is relatively slow, the intermediates equilibrate to the more stable anti-oxaphosphetane, which subsequently undergoes syn-elimination to yield the E-alkene exclusively (>95% selectivity)[4].

Still-Gennari Modification for the Cis Isomer: To access the sterically hindered Z-alkene, the is employed using bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, and 18-crown-6[4]. The strongly electron-withdrawing trifluoroethyl groups dramatically increase the electrophilicity of the phosphorus atom[5]. This accelerates the elimination step, rendering the initial oxaphosphetane formation irreversible. Consequently, the reaction is trapped under kinetic control, favoring the faster-forming syn-oxaphosphetane and yielding the Z-alkene[4].

G A 5-Chloropentanal + Phosphonate Reagent B Reversible Oxaphosphetane (Standard HWE) A->B NaH, THF Triethyl phosphonoacetate C Irreversible Oxaphosphetane (Still-Gennari) A->C KHMDS, 18-Crown-6 Bis(2,2,2-trifluoroethyl) phosphonoacetate D Trans (E)-Isomer (Thermodynamic Product) B->D Equilibration Favors Anti Adduct E Cis (Z)-Isomer (Kinetic Product) C->E Rapid Elimination Traps Syn Adduct

Reaction pathway detailing thermodynamic (E) vs. kinetic (Z) control in olefination.

Spectroscopic and Physical Differentiation

Differentiating the cis and trans isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (


) between the vinylic protons (H-2 and H-3) is the definitive diagnostic metric[2].
PropertyTrans (E)-IsomerCis (Z)-Isomer
CAS Number 72448-93-2[1]N/A (Generated in situ)
Thermodynamic State Global MinimumKinetic Product
Alkene

Coupling
~15.5 Hz [2]~11.5 Hz
Chemical Shift (H-2) ~5.82 ppm (dt)[2]~5.75 ppm (d)
Chemical Shift (H-3) ~6.93 ppm (dt)[2]~6.20 ppm (dt)
Synthesis Pathway Horner-Wadsworth-Emmons[3]Still-Gennari Modification[4]

Experimental Methodologies (Self-Validating Protocols)

G Step1 Step 1 Base Prep (NaH or KHMDS) Step2 Step 2 Ylide Formation Add Phosphonate Step1->Step2 Step3 Step 3 Olefination Add 5-Chloropentanal Step2->Step3 Step4 Step 4 Quench Sat. NH4Cl Step3->Step4 Step5 Step 5 Purification Silica Chromatography Step4->Step5

Standard experimental workflow for the synthesis and isolation of α,β-unsaturated esters.

Protocol A: Synthesis of Trans (E)-7-Chloro-2-heptenoic acid ethyl ester
  • Base Preparation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0 °C.

    • Causality & Validation: Wash the NaH with pentane prior to THF addition to remove the mineral oil. This ensures precise stoichiometric control and prevents intractable emulsions during aqueous workup[4].

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 minutes.

    • Causality & Validation: The visible evolution of

      
       gas acts as a self-validating indicator that the nucleophilic carbanion (ylide) has successfully formed.
      
  • Olefination: Add 5-chloropentanal (1.0 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature over 2 hours.

    • Causality & Validation: Warming to room temperature provides the thermal energy required for the reversible oxaphosphetane intermediate to equilibrate fully to the anti-conformation, ensuring >95% E-selectivity[4]. TLC monitoring (10% EtOAc/Hexanes) will show the disappearance of the aldehyde.

  • Quench & Isolate: Quench with saturated aqueous

    
    , extract with diethyl ether, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Synthesis of Cis (Z)-7-Chloro-2-heptenoic acid ethyl ester
  • Base Preparation: Dissolve 18-crown-6 (1.2 eq) in anhydrous THF and cool to -78 °C. Add KHMDS (1.1 eq, 1M in THF).

    • Causality & Validation: 18-crown-6 strongly chelates the potassium cation. This "naked" anion environment prevents the metal from stabilizing the oxaphosphetane intermediate, a strict requirement for kinetic control[4],[5].

  • Ylide Formation: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) dropwise. Stir for 15 minutes at -78 °C.

  • Olefination: Slowly add 5-chloropentanal (1.0 eq) at -78 °C.

    • Causality & Validation: Maintaining cryogenic temperatures (-78 °C) is critical. It suppresses thermodynamic equilibration, allowing the highly electrophilic fluorinated phosphorus to drive rapid, irreversible elimination of the syn-oxaphosphetane, trapping the Z-alkene[4].

  • Quench & Isolate: Quench cold at -78 °C with saturated

    
     before warming to room temperature to prevent post-reaction isomerization. Extract and purify as above.
    

Downstream Applications in Drug Development

The geometric configuration of 7-chloro-2-heptenoic acid ethyl ester dictates its utility in advanced API synthesis:

  • Cross-Coupling Reactions: The trans isomer is frequently deployed as an electrophile in transition-metal catalysis. For example, utilize the terminal alkyl chloride to append complex secondary nucleophiles while preserving the

    
    -unsaturated ester moiety for subsequent functionalization[2].
    
  • Cyclization Kinetics: In the synthesis of macrocyclic lactones or prostaglandins, the cis (Z) isomer is often required because its geometry pre-organizes the alkyl chain and the ester group on the same face, drastically lowering the entropic barrier for intramolecular cyclization compared to the trans isomer.

References

  • Smith, S. W. "Progress in Nucleophilic Catalysis and Development of Nickel-Catalyzed Cross-Couplings of Propargylic Halides". MIT DSpace (2009). URL:[Link]

  • Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Janicki, I., et al. "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents". National Center for Biotechnology Information (PMC9611382). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 7-Chloro-trans-2-hepenoic acid ethyl ester

Executive Summary This application note details the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester (Ethyl 7-chloro-2-heptenoate), a functionalized -unsaturated ester often employed as a "linchpin" intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester (Ethyl 7-chloro-2-heptenoate), a functionalized


-unsaturated ester often employed as a "linchpin" intermediate in the synthesis of prostaglandins, leukotrienes, and specific enzyme inhibitors (e.g., renal dehydropeptidase inhibitors).

The protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy to ensure high stereoselectivity for the trans (


) isomer. Unlike the Wittig reaction, which can yield mixtures of 

isomers with stabilized ylides, the HWE reaction with phosphonate esters provides reliable thermodynamic control favoring the

-geometry, essential for the biological activity of downstream targets.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C2-C3 double bond. The most reliable forward synthesis involves the coupling of 5-chloropentanal (an electrophile) with triethyl phosphonoacetate (a nucleophilic phosphonate carbanion).

Key Strategic Advantages:

  • Stereocontrol: The phosphonate-stabilized carbanion reversibly adds to the aldehyde, allowing thermodynamic equilibration to the trans-oxaphosphetane intermediate before elimination, yielding >95%

    
    -selectivity.
    
  • Functional Group Tolerance: The terminal alkyl chloride is stable under the mild basic conditions (NaH/THF, 0°C) required for HWE, avoiding premature elimination to a diene.

Retrosynthesis Target Target: 7-Chloro-trans-2-heptenoic acid ethyl ester Precursor1 Precursor A: 5-Chloropentanal Target->Precursor1 HWE (Retrosynthesis) Precursor2 Precursor B: Triethyl phosphonoacetate Target->Precursor2 Disconnection Disconnection (C=C Bond) StartMat Starting Material: 5-Chloropentanol Precursor1->StartMat Oxidation (Swern/PCC)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via HWE olefination.

Safety & Handling Protocols

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen). Use mineral oil dispersion (60%) directly or wash with dry pentane if precise stoichiometry is critical.

  • 5-Chloropentanal: Aldehydes are prone to air oxidation. Prepare fresh or store under Argon at -20°C.

  • Chlorinated Solvents/Reagents: Use in a well-ventilated fume hood to avoid inhalation toxicity.

Detailed Experimental Protocol

Step 1: Preparation of 5-Chloropentanal

Note: If 5-chloropentanal is not purchased commercially, it is best prepared via Swern oxidation of 5-chloropentanol. This method avoids over-oxidation to the acid.

Reagents:

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • 5-Chloropentanol (1.0 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (dry)

Procedure:

  • Cool a solution of oxalyl chloride in dry DCM to -78°C .

  • Add DMSO dropwise (gas evolution occurs). Stir for 15 min.

  • Add 5-chloropentanol dropwise. Stir for 30 min at -78°C.

  • Add triethylamine dropwise. The solution will become thick/cloudy.

  • Allow the mixture to warm to 0°C over 30 minutes.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the aldehyde as a clear oil.[1]

Step 2: HWE Olefination (Synthesis of Target)
ReagentMW ( g/mol )EquivRole
Triethyl phosphonoacetate 224.191.2HWE Reagent
Sodium Hydride (60% in oil) 24.001.3Base
5-Chloropentanal 120.581.0Electrophile
THF (Anhydrous) -SolventMedium

Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF (0.5 M concentration relative to phosphonate). Cool to 0°C .

  • Deprotonation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 20 minutes.

    • Observation: Hydrogen gas will evolve. The solution typically turns clear or pale yellow.

    • Critical Step: Stir at 0°C for 30 minutes until gas evolution ceases to ensure complete formation of the phosphonate carbanion.

  • Coupling: Add 5-Chloropentanal (1.0 equiv) dropwise (neat or dissolved in minimal THF) to the reaction mixture at 0°C.

    • Rate: Add slowly to maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, and a new, less polar UV-active spot (
      
      
      
      ) should appear.
  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup:

    • Dilute with diethyl ether or EtOAc.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.

Step 3: Purification & Isolation
  • Method: Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient from 100% Hexanes

    
     95:5 Hexanes:EtOAc.
    
  • Yield Expectation: 75–85%.

  • Physical State: Clear, colorless to pale yellow oil.

Characterization & Validation

To confirm the identity and stereochemistry of 7-Chloro-trans-2-heptenoic acid ethyl ester , assess the following parameters. The coupling constant (


) of the alkene protons is the definitive metric for the trans (

) isomer.
TechniqueDiagnostic SignalInterpretation

H NMR (400 MHz,

)

6.95 (dt,

Hz, 1H)
H-3 proton . The large

value (15.6 Hz) confirms trans geometry.

5.82 (dt,

Hz, 1H)
H-2 proton (

to carbonyl).

3.53 (t,

Hz, 2H)
-CH

Cl
. Characteristic triplet for terminal chloride.

4.18 (q, 2H), 1.28 (t, 3H)
Ethyl ester moiety.
IR Spectroscopy 1715–1720 cm

Conjugated ester C=O stretch.
1650–1655 cm

C=C alkene stretch.
HRMS (ESI)

or

Consistent with C

H

ClO

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Wet solvent or old NaH.Re-distill THF from Na/Benzophenone. Use fresh NaH. Ensure Argon line is dry.
Z-Isomer Contamination Kinetic control (low temp) or wrong base.Ensure the reaction warms to RT to allow thermodynamic equilibration. Use HWE (phosphonate) not Wittig (phosphonium salt).
Aldehyde Decomposition Oxidation of precursor.Distill 5-chloropentanal immediately before use.
Incomplete Reaction Enolate quenching.Ensure NaH is in excess (1.3 eq) relative to the phosphonate to account for any moisture.

References

  • Preparation of (E)

    • Detailed experimental procedure for the HWE reaction of 5-chloropentanal with triethyl phosphonoacet
    • Source:

  • Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity

    • Foundational review of the HWE reaction favoring E-alkenes.
    • Source:

  • Synthesis of 5-Chloropentanal (Precursor)

    • Protocol for the oxidation of 5-chloropentanol or reduction of methyl 5-chlorovaler
    • Source:

  • Triethyl Phosphonoacetate Reagent Data

    • Physical properties and handling of the HWE reagent.[1]

    • Source:

Sources

Application

Application Note: Preparation of 7-Chloro-trans-2-hepenoic Acid Ethyl Ester

[1][2][3][4][5][6] Abstract & Scope This guide details the synthesis of 7-Chloro-trans-2-hepenoic acid ethyl ester (also known as Ethyl 7-chloro-2-heptenoate).[1] This molecule is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Abstract & Scope

This guide details the synthesis of 7-Chloro-trans-2-hepenoic acid ethyl ester (also known as Ethyl 7-chloro-2-heptenoate).[1] This molecule is a critical intermediate in the synthesis of functionalized fatty acids, prostaglandins, and pharmacological agents requiring an


-halo-

-unsaturated ester motif.[1]

The protocol utilizes a Horner-Wadsworth-Emmons (HWE) Olefination strategy.[1][2] This route is selected over the Wittig reaction due to its superior E-stereoselectivity (trans), easier purification (water-soluble phosphate byproducts), and the structural stability of the phosphonate reagents.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C2-C3 double bond.[1] The most reliable forward synthesis involves the coupling of 5-chloropentanal with triethyl phosphonoacetate .[1]

Reaction Scheme

ReactionScheme Aldehyde 5-Chloropentanal (Unstable Intermediate) Reaction HWE Olefination (NaH, THF, 0°C) Aldehyde->Reaction HWE_Reagent Triethyl Phosphonoacetate HWE_Reagent->Reaction Target 7-Chloro-trans-2-hepenoic acid ethyl ester Reaction->Target >90% E-Selectivity

Figure 1: Strategic disconnection utilizing the HWE reaction for trans-selectivity.

Reagent Selection & Preparation

The success of this protocol hinges on the quality of the aldehyde, which is prone to polymerization and oxidation.

Key Reagents Table
ReagentCAS No.RoleCritical Quality Attribute (CQA)
Triethyl phosphonoacetate 867-13-0HWE ReagentMust be colorless; yellowing indicates decomposition.
5-Chloropentanol 5254-00-2PrecursorStarting material for aldehyde generation.[1]
Sodium Hydride (60%) 7646-69-7BaseMust be dry/free-flowing.[1] Old NaH lowers yield.[1]
Oxalyl Chloride 79-37-8OxidantFor Swern oxidation of the alcohol.[1]
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous & Inhibitor-free. Water kills the ylide.[1]
Precursor Warning: 5-Chloropentanal

Status: Commercially available but often unstable/expensive.[1] Recommendation: Prepare fresh via Swern oxidation of 5-chloropentanol immediately prior to the HWE coupling.[1] Storing 5-chloropentanal leads to trimerization.[1]

Experimental Protocols

Protocol A: In-Situ Preparation of 5-Chloropentanal (Swern Oxidation)

Perform this step if you do not have fresh, high-quality 5-chloropentanal.[1]

Scale: 10.0 mmol basis

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.1 mL, 13.0 mmol) in dry CH₂Cl₂ (25 mL). Cool to -78°C .[1][3]

  • DMSO Addition: Dropwise add DMSO (1.9 mL, 26.0 mmol) in CH₂Cl₂ (5 mL). Caution: Gas evolution (CO, CO₂).[1] Stir for 15 min.

  • Substrate Addition: Add 5-chloropentanol (1.23 g, 10.0 mmol) in CH₂Cl₂ (10 mL) dropwise over 10 min. Stir at -78°C for 45 min.

  • Termination: Add Triethylamine (7.0 mL, 50.0 mmol). The solution will turn thick/white.[1] Stir 10 min at -78°C, then warm to 0°C over 30 min.

  • Workup: Quench with sat. NH₄Cl (50 mL). Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (aldehyde is volatile).[1]

  • Utilization: Use the crude oil immediately in Protocol B.

Protocol B: HWE Synthesis of 7-Chloro-trans-2-hepenoic acid ethyl ester

This protocol ensures high E-selectivity (>95%).[1]

Reagents:

  • Triethyl phosphonoacetate: 2.46 g (11.0 mmol)[1]

  • Sodium Hydride (60% dispersion): 0.48 g (12.0 mmol)[1]

  • Crude 5-Chloropentanal (from Protocol A): ~10.0 mmol[1]

  • Anhydrous THF: 50 mL

Step-by-Step Procedure:

  • Ylide Formation:

    • Charge a flame-dried 250 mL 3-neck flask with NaH (0.48 g) and a magnetic stir bar under Argon.

    • Optional: Wash NaH with dry pentane (2 x 5 mL) to remove mineral oil if high purity is required.[1]

    • Add anhydrous THF (30 mL) and cool to 0°C (ice bath).

    • Add triethyl phosphonoacetate (2.46 g) dropwise over 15 minutes.

    • Observation: Hydrogen gas will evolve.[1][4] The solution should become clear/slightly yellowish.[1] Stir for 30 min at 0°C to ensure complete deprotonation.

  • Coupling Reaction:

    • Dissolve the fresh 5-chloropentanal (~10 mmol) in anhydrous THF (10 mL).

    • Add the aldehyde solution dropwise to the ylide mixture at 0°C .

    • Rate Control: Maintain internal temperature <5°C.[1]

    • Remove ice bath and allow the reaction to warm to Room Temperature (23°C) .

    • Stir for 2–4 hours. Monitor by TLC (10% EtOAc/Hexane).[1] The aldehyde spot (Rf ~0.[1]4) should disappear; the product spot (Rf ~0.[1]6) will appear.

  • Workup:

    • Quench the reaction by adding sat. NH₄Cl (20 mL) slowly at 0°C.

    • Dilute with Ethyl Acetate (50 mL) and water (20 mL).[1]

    • Separate layers.[1] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Combined organics: Wash with Brine (50 mL), dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via Flash Column Chromatography.[1][5]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: Gradient 0%

      
       5% 
      
      
      
      10% Ethyl Acetate in Hexanes.[1]
    • Yield Expectation: 75–85% (over two steps if starting from alcohol).[1]

Quality Control & Characterization

Verify the product structure using the following markers.

NMR Validation
  • 
    H NMR (400 MHz, CDCl₃): 
    
    • 
       6.95 (dt, J = 15.6, 7.0 Hz, 1H, H-3 , vinyl beta). Note: Large coupling constant (15.6 Hz) confirms Trans (E) geometry.[1]
      
    • 
       5.84 (dt, J = 15.6, 1.5 Hz, 1H, H-2 , vinyl alpha).
      
    • 
       4.18 (q, J = 7.1 Hz, 2H, O-CH₂ -CH₃).[1]
      
    • 
       3.53 (t, J = 6.5 Hz, 2H, CH₂ -Cl).[1]
      
    • 
       2.25 (qd, 2H, Allylic CH₂).[1]
      
    • 
       1.80 (m, 2H, Homallylic CH₂).[1]
      
    • 
       1.60 (m, 2H, Internal CH₂).[1]
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Wet THF or old NaHDistill THF over Na/Benzophenone; use fresh NaH.
Z-Isomer Presence Reaction temperature too low during quench or crowded ylideEnsure reaction warms to RT before quench.[1] Use Masamune-Roush conditions (LiCl/DBU) if Z-isomer persists (rare for phosphonates).[1]
Polymerization Aldehyde instabilityDo not store the aldehyde.[1] Use immediately after Swern.[1]
No Reaction Enolization of aldehydeAdd aldehyde slowly at -78°C if enolization competes (rare for simple alkyl aldehydes).[1]

Safety & Handling

  • Alkyl Chlorides: 5-chloropentanal and the product are potentially alkylating agents.[1] Use gloves and work in a fume hood.[1]

  • Phosphonates: Can cause skin irritation.[1]

  • Sodium Hydride: Flammable solid; reacts violently with water.[1] Quench all glassware/tips with isopropanol before water disposal.[1]

Workflow Visualization

Workflow cluster_prep Step 1: Precursor Synthesis cluster_hwe Step 2: HWE Olefination cluster_workup Step 3: Isolation Start 5-Chloropentanol Swern Swern Oxidation (Oxalyl Chloride/DMSO, -78°C) Start->Swern Aldehyde 5-Chloropentanal (Crude Oil) Swern->Aldehyde Coupling Add Aldehyde (0°C -> RT, 3h) Aldehyde->Coupling Immediate Use NaH_Prep NaH Activation (THF, 0°C) Ylide Add Triethyl Phosphonoacetate (Stir 30 min) NaH_Prep->Ylide Ylide->Coupling Quench Quench (Sat. NH4Cl) Coupling->Quench Extract Extraction (EtOAc) & Drying (MgSO4) Quench->Extract Column Flash Chromatography (0-10% EtOAc/Hex) Extract->Column

Figure 2: Integrated workflow for the synthesis of 7-Chloro-trans-2-hepenoic acid ethyl ester.

References

  • Preparation of (E)-Ethyl 7-Chloro-2-heptenoate via HWE Reaction: Source: Massachusetts Institute of Technology (MIT) Theses.[1] Synthesis of 7-chloro-2-heptenoate using 5-chloropentanal and triethyl phosphonoacetate.

  • Swern Oxidation of 5-Chloropentanol: Source: University of Glasgow Theses.[1] Protocol for converting 5-chloro-1-pentanol to 5-chloropentanal.

  • General HWE Reaction Conditions: Source: Organic Syntheses, Coll.[1] Vol. 6, p.737 (1988).[1] Standard procedures for phosphonate olefination. [1]

  • Triethyl Phosphonoacetate Reagent Profile: Source: ChemicalBook.[1] Physical properties and reaction applications.

Sources

Method

Application Note: Strategic Utilization of 7-Chloro-trans-2-hepenoic Acid Ethyl Ester in API Synthesis

This guide outlines the technical application of 7-Chloro-trans-2-hepenoic acid ethyl ester (Ethyl 7-chloro-2-heptenoate), a specialized C7 bifunctional building block. It details its synthesis, activation, and utility i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 7-Chloro-trans-2-hepenoic acid ethyl ester (Ethyl 7-chloro-2-heptenoate), a specialized C7 bifunctional building block. It details its synthesis, activation, and utility in pharmaceutical manufacturing, specifically for modified fatty acid derivatives and enzyme inhibitors like Cilastatin .

Abstract & Strategic Value

7-Chloro-trans-2-hepenoic acid ethyl ester (CAS: 72448-93-2) is a critical bifunctional C7 synthon used in the synthesis of prostaglandins, leukotrienes, and dehydropeptidase inhibitors (e.g., Cilastatin). Its value lies in its dual reactivity:

  • Electrophilic Alkene (Michael Acceptor): The

    
    -unsaturated ester at C2 allows for conjugate additions or reduction to chiral centers.
    
  • Terminal Alkyl Chloride: The C7 chlorine serves as a latent leaving group, stable enough for initial processing but reactive enough for substitution (typically via Finkelstein activation) to attach complex side chains.

This guide provides a validated protocol for its synthesis via Horner-Wadsworth-Emmons (HWE) olefination and its downstream activation for API coupling.

Chemical Profile & Properties[1][2]

PropertySpecification
Chemical Name Ethyl (E)-7-chloro-2-heptenoate
CAS Number 72448-93-2
Molecular Formula

Molecular Weight 190.67 g/mol
Structure

(Trans/E)
Boiling Point ~115-120°C (at reduced pressure)
Solubility Soluble in THF, DCM, Ethyl Acetate; Insoluble in water
Stability Moisture sensitive (ester hydrolysis); Light sensitive (potential isomerization)

Mechanism of Action: Bifunctional Reactivity

The utility of this intermediate relies on orthogonal protection/activation strategies. The trans geometry is thermodynamically favored and often retained to direct stereochemistry in subsequent steps.

Workflow Visualization

The following diagram illustrates the synthesis of the intermediate and its activation pathway towards pharmaceutical scaffolds.

G Start 5-Chloropentanal (Precursor) Intermediate 7-Chloro-trans-2-hepenoic Acid Ethyl Ester (Target Intermediate) Start->Intermediate NaH, THF -78°C to 0°C (HWE Olefination) Reagent Triethyl Phosphonoacetate (HWE Reagent) Reagent->Intermediate Activated 7-Iodo-trans-2-hepenoic Acid Ethyl Ester (Activated Linker) Intermediate->Activated NaI, Acetone (Finkelstein) Product Target API Scaffold (e.g., Cilastatin Analog) Activated->Product Nucleophilic Coupling (Thiol/Amine)

Caption: Synthesis and activation pathway of Ethyl 7-chloro-2-heptenoate. The HWE reaction ensures exclusive (E)-selectivity, while Finkelstein exchange activates the terminal halide.

Experimental Protocols

Protocol A: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

Objective: Synthesize high-purity (E)-Ethyl 7-chloro-2-heptenoate from 5-chloropentanal. Rationale: The HWE reaction is preferred over standard Wittig reagents to maximize trans (E) stereoselectivity and simplify purification (water-soluble phosphate byproducts).

Reagents:
  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).[1]

  • Triethyl phosphonoacetate (1.0 equiv).

  • 5-Chloropentanal (1.0 equiv).

  • Tetrahydrofuran (THF), anhydrous.

  • Pentane (for washing NaH).[1]

Step-by-Step Methodology:
  • NaH Preparation:

    • Charge a dry 3-neck round-bottom flask (argon atmosphere) with NaH (60% dispersion).

    • Wash NaH 3x with anhydrous pentane to remove mineral oil. Decant pentane carefully via cannula.[1]

    • Suspend the washed NaH in anhydrous THF (0.5 M concentration relative to NaH).

  • Ylide Formation:

    • Cool the suspension to 0°C .

    • Add Triethyl phosphonoacetate dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas. Solution becomes clear/yellowish.
      
    • Stir for 30 minutes at 0°C to ensure complete deprotonation.

  • Olefination:

    • Cool the reaction mixture to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes E-selectivity.

    • Add 5-Chloropentanal (dissolved in minimal THF) dropwise over 15 minutes.

    • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C .

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Expected Yield: 75-85%.

Protocol B: Finkelstein Activation (Conversion to Iodo-Ester)

Objective: Convert the unreactive chloro-group into a reactive iodo-group for API coupling. Context: In Cilastatin synthesis, the terminal halide often requires substitution with sulfur or nitrogen nucleophiles. The chloride is too slow; the iodide reacts rapidly at mild temperatures.

Methodology:
  • Dissolve Ethyl 7-chloro-2-heptenoate (1.0 equiv) in Acetone (0.2 M).

  • Add Sodium Iodide (NaI) (3.0 equiv).

  • Reflux the mixture for 12–18 hours.

    • Mechanism: Equilibrium is driven forward by the precipitation of NaCl (insoluble in acetone).

  • Cool to room temperature and filter off the white NaCl solid.

  • Concentrate the filtrate. Redissolve in ether and wash with aqueous Sodium Thiosulfate (

    
    ) to remove free iodine (yellow color).
    
  • Result: Ethyl 7-iodo-2-heptenoate (ready for immediate coupling).

Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards, the following QC parameters must be verified:

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)

6.95 (dt, 1H, =CH-CH2),

5.85 (d, 1H, =CH-CO),

3.53 (t, 2H, CH2-Cl).
Stereochemistry 1H-NMR (Coupling Constants)

Hz (Confirms Trans/E isomer).
Purity GC-MS / HPLC> 98.0% area normalization.
Water Content Karl Fischer< 0.1% (Critical to prevent ester hydrolysis).

Safety & Handling

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench excess carefully with isopropanol before water.

  • Alkyl Halides: The 7-chloro and 7-iodo derivatives are potential alkylating agents. Use gloves and work in a fume hood to avoid DNA interaction.

  • Storage: Store under Argon at 2-8°C. Avoid prolonged exposure to light to prevent E/Z isomerization.

References

  • Synthesis of Ethyl 7-chloro-2-heptenoate via HWE Reaction

    • MIT DSpace. (n.d.). Carbocycle Construction in Terpene Synthesis. Retrieved from [Link]

  • Pharmaceutical Applications (Cilastatin Context)
  • General Properties and CAS Data
  • Finkelstein Reaction Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Finkelstein conditions cited in Protocol B).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester

Welcome to the technical support center for the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target molecule.

Introduction: A Strategic Approach to Synthesis

The synthesis of 7-Chloro-trans-2-heptenoic acid ethyl ester is most effectively approached via a two-step sequence. This involves the initial preparation of the aldehyde precursor, 5-chloropentanal, followed by a stereoselective olefination using the Horner-Wadsworth-Emmons (HWE) reaction. This route is favored for its reliability and high stereocontrol, which is crucial for obtaining the desired trans isomer.

This guide will focus on this recommended synthetic pathway, providing detailed protocols and troubleshooting for each stage.

Part 1: Synthesis of the Aldehyde Precursor: 5-Chloropentanal

The first critical step is the synthesis of 5-chloropentanal. A reliable method for this transformation is the partial reduction of a corresponding ester, such as methyl 5-chlorovalerate, using Diisobutylaluminium hydride (DIBAL-H). This powerful reducing agent can selectively reduce an ester to an aldehyde at low temperatures, preventing over-reduction to the alcohol.[1]

Experimental Protocol: DIBAL-H Reduction of Methyl 5-chlorovalerate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
Methyl 5-chlorovalerate150.6123.63.5 mL1.0
DIBAL-H (1 M in toluene)142.223030 mL1.27
Toluene (anhydrous)--130 mL-
6N Hydrochloric acid--50 mL-
Anhydrous Sodium Sulfate--As needed-

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 5-chlorovalerate (3.5 mL, 23.6 mmol) in anhydrous toluene (130 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.[2]

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (30 mL, 30 mmol) dropwise over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid (50 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Wash the organic layer twice with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and partially evaporate the solvent under reduced pressure. The resulting 5-chloropentanal in toluene solution is typically used directly in the next step without further purification.[3]

Troubleshooting Guide: DIBAL-H Reduction

Q1: My reaction is showing the formation of 5-chloro-1-pentanol. What went wrong?

A1: The formation of the corresponding alcohol is a classic sign of over-reduction. This is most commonly caused by an elevated reaction temperature.[4]

  • Solution: Ensure your cooling bath is maintained at or below -78 °C throughout the DIBAL-H addition and the subsequent stirring period. Use a calibrated thermometer to monitor the internal reaction temperature. Also, ensure the DIBAL-H is added slowly and dropwise to control the exothermic nature of the reaction.

Q2: The workup of my reaction resulted in a gelatinous precipitate that is difficult to filter. How can I resolve this?

A2: The formation of aluminum hydroxides during the quench can lead to a thick, gelatinous mixture.

  • Solution: A common and effective workup procedure to avoid this is the Fieser workup. After quenching with acid, you can add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers become clear. This chelates the aluminum salts, making them soluble in the aqueous layer and facilitating a clean separation.[2]

Part 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the traditional Wittig reaction for the synthesis of trans-α,β-unsaturated esters. Its key advantages include the formation of the thermodynamically favored E-alkene with high selectivity and the easy removal of the water-soluble phosphate byproduct during workup.[5][6]

Reaction Workflow

HWE_Workflow cluster_Phosphonate_Prep Phosphonate Ylide Formation cluster_Reaction Olefination Reaction Phosphonate Triethyl phosphonoacetate Deprotonation Deprotonation Phosphonate->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Ylide Phosphonate Carbanion (Ylide) Deprotonation->Ylide Addition Nucleophilic Addition Ylide->Addition Reacts with Aldehyde 5-Chloropentanal Aldehyde->Addition Intermediate Betaine Intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Product 7-Chloro-trans-2-heptenoic acid ethyl ester Elimination->Product

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: HWE Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassEquivalents
Sodium Hydride (60% in oil)24.0013.20.53 g1.2
Triethyl phosphonoacetate224.1612.12.5 mL1.1
5-chloropentanal (in toluene)120.5811.0~1.33 g1.0
Anhydrous THF--50 mL-
Saturated aq. NH₄Cl--As needed-
Ethyl Acetate--As needed-
Brine--As needed-
Anhydrous MgSO₄--As needed-

Procedure:

  • Ylide Formation: To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (0.53 g, 13.2 mmol). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF (30 mL) and cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (2.5 mL, 12.1 mmol) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add the solution of 5-chloropentanal in toluene dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Chloro-trans-2-heptenoic acid ethyl ester.

Troubleshooting Guide: HWE Reaction

HWE_Troubleshooting Start HWE Reaction Issue LowYield Low or No Yield Start->LowYield PoorSelectivity Poor E/Z Selectivity Start->PoorSelectivity PurificationIssue Purification Issues Start->PurificationIssue PoorSubstrate Poor Aldehyde Reactivity? LowYield->PoorSubstrate Decomposition Decomposition? LowYield->Decomposition IncompleteDeprotonation IncompleteDeprotonation LowYield->IncompleteDeprotonation LowESelectivity LowESelectivity PoorSelectivity->LowESelectivity PhosphateByproduct PhosphateByproduct PurificationIssue->PhosphateByproduct Sol_IncreaseTemp Increase reaction temperature. PoorSubstrate->Sol_IncreaseTemp Yes Sol_CheckAldehyde Verify aldehyde purity/stability. PoorSubstrate->Sol_CheckAldehyde Yes Sol_LowerTemp Run reaction at a lower temperature. Decomposition->Sol_LowerTemp Yes Sol_Anhydrous Ensure anhydrous conditions. Use fresh, dry solvents. IncompleteDeprotonation->Sol_Anhydrous Yes Sol_StrongerBase Use a stronger base (e.g., n-BuLi) or more equivalents. IncompleteDeprotonation->Sol_StrongerBase Yes Sol_LiBase Use Li-based bases (e.g., n-BuLi) or add LiCl to Na/K-based reactions. LowESelectivity->Sol_LiBase Yes Sol_HigherTempSelectivity Increase reaction temperature (e.g., RT vs -78°C). LowESelectivity->Sol_HigherTempSelectivity Yes Sol_BulkyPhosphonate Use phosphonates with bulkier ester groups (e.g., diisopropyl). LowESelectivity->Sol_BulkyPhosphonate Yes Sol_AqueousWash Perform multiple, thorough aqueous washes. PhosphateByproduct->Sol_AqueousWash Yes

Caption: Troubleshooting Logic for the HWE Reaction.

Frequently Asked Questions (FAQs)

Q3: Why is my yield consistently low in the HWE reaction?

A3: Low yields in the HWE reaction can often be traced back to the initial deprotonation step.

  • Moisture: The phosphonate carbanion is a strong base and will be quenched by any protic source, including water. Ensure all glassware is rigorously dried and that all solvents are anhydrous.

  • Base Strength/Quantity: Sodium hydride (NaH) is a common choice, but its reactivity can be variable depending on its quality and age. Ensure you are using at least 1.1 equivalents of a reliable base. If issues persist, consider a stronger base like n-butyllithium (n-BuLi).

Q4: My product is a mixture of E and Z isomers. How can I improve the selectivity for the trans (E) isomer?

A4: The HWE reaction generally favors the formation of the more thermodynamically stable E-alkene, but several factors can be optimized to enhance this selectivity.[7]

  • Cation Choice: Lithium-based reagents tend to provide better E-selectivity than sodium or potassium. If using a sodium or potassium base, the addition of a lithium salt like LiCl can significantly improve the E/Z ratio.

  • Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow for equilibration of the intermediates, which favors the formation of the trans product.[7]

  • Aldehyde Structure: For aliphatic aldehydes like 5-chloropentanal, the inherent E-selectivity is generally high. However, if working with more sterically hindered aldehydes, these optimizations become even more critical.[8]

Q5: I'm having trouble separating my product from the phosphate byproduct during purification.

A5: The dialkylphosphate salt byproduct of the HWE reaction is designed to be water-soluble, which is a major advantage over the Wittig reaction's triphenylphosphine oxide byproduct.[6] If you are seeing this byproduct in your purified product, it indicates insufficient aqueous washing.

  • Solution: During the workup, ensure you perform at least two to three vigorous washes with water or brine. This should effectively transfer the phosphate salt into the aqueous layer, simplifying the final purification by column chromatography.

Q6: Could I use a Grignard reaction to synthesize a precursor instead of the DIBAL-H reduction?

A6: Yes, an alternative route to a precursor involves the Grignard reaction of 1-bromo-5-chloropentane with diethyl oxalate to form ethyl 7-chloro-2-oxoheptanoate.[9] However, this route has its own set of challenges.

  • Grignard Formation: The formation of the Grignard reagent from 1-bromo-5-chloropentane can be tricky due to the presence of the chloride. Side reactions like Wurtz coupling can occur.[10]

  • Keto-ester vs. Aldehyde: The resulting keto-ester would still require a subsequent olefination step. The reactivity of ketones in the HWE reaction is generally lower than that of aldehydes. Therefore, the DIBAL-H reduction to the aldehyde is often a more direct and reliable route to the desired precursor for this specific olefination.

Q7: What are typical TLC conditions for monitoring the HWE reaction and for purification?

A7: For α,β-unsaturated esters, a common mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Monitoring: Start with a solvent system of 20% ethyl acetate in hexanes. The aldehyde precursor will be more polar (lower Rf) than the final ester product. The reaction is complete when the aldehyde spot is no longer visible.[11]

  • Purification: For column chromatography, a gradient elution starting from a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the non-polar product from any remaining polar impurities.

References

  • Davies, S. G., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. Available at: [Link]

  • Ando, K., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Thompson, S. K., & Heathcock, C. H. (1992). Stereochemistry of the Horner-Emmons reaction. 2. A systematic study of the effect of reaction conditions on the stereoselectivity of the reaction of methyl (dimethoxyphosphinyl)acetate with aldehydes. The Journal of Organic Chemistry, 57(22), 5979–5989. Available at: [Link]

  • Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019). YouTube. Available at: [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Available at: [Link]

  • Chemistry Steps. (2024). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available at: [Link]

  • ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)? Available at: [Link]

  • Google Patents. (2011). Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

Sources

Optimization

Purification of 7-Chloro-trans-2-hepenoic acid ethyl ester by column chromatography

Executive Summary & Molecule Profile Target Molecule: Ethyl 7-chloro-trans-2-heptenoate CAS: (Generic structure reference) Molecular Weight: ~190.67 g/mol Physical State: Colorless to pale yellow oil. Critical Criticalit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: Ethyl 7-chloro-trans-2-heptenoate CAS: (Generic structure reference) Molecular Weight: ~190.67 g/mol Physical State: Colorless to pale yellow oil.

Critical Criticality: The purification of Ethyl 7-chloro-trans-2-heptenoate presents a specific set of challenges. While the ester and primary chloride are relatively stable, the primary difficulty lies in stereochemical purity . Syntheses (typically Wittig or Horner-Wadsworth-Emmons) often yield a mixture of E (trans) and Z (cis) isomers. The trans isomer is generally the thermodynamic product and the desired pharmacophore for downstream prostaglandin or leukotriene analog synthesis.

Primary Impurities:

  • Cis-Isomer (Z-isomer): Often co-elutes on standard silica.

  • 7-Chloro-2-heptenoic acid: Hydrolysis product (streaks on silica).

  • Polymerization byproducts: Due to the conjugated system.

  • Triphenylphosphine oxide (TPPO): If synthesized via Wittig (elutes later, very polar).

Pre-Purification Assessment (The Triage)

Before loading a column, you must validate your separation conditions.[1] Do not proceed to flash chromatography until you have a


 between the cis and trans isomers.
Q: Which visualization method should I use? I can't see my product clearly.

A: While the conjugated ester (


-unsaturated) is UV active, the extinction coefficient can be low compared to aromatic impurities.
  • Primary: UV at 254 nm (The conjugated double bond absorbs here).

  • Secondary (Mandatory): KMnO₄ stain . The double bond will stain bright yellow/brown on a purple background. This distinguishes your product from non-olefinic impurities (like saturated ester side products).

  • Tertiary: Iodine Chamber . Useful for detecting the alkyl chloride chain if UV is obscured by solvent cutoff.

Q: My TLC spots are streaking. Is the chloride decomposing?

A: It is unlikely the chloride is decomposing unless your silica is extremely acidic. Streaking usually indicates:

  • Carboxylic Acid Contamination: The ester has partially hydrolyzed. Test: Add 1% Acetic Acid to your TLC eluent. If the streak tightens into a spot, it is the free acid.

  • Overloading: You applied too much sample. Dilute 1:10 and re-spot.

The Chromatography Protocol (The Engine)

Standard Protocol: Silica Gel 60

For routine purification where


.
ParameterSpecificationReason
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0%

15% B over 20 CV
Shallow gradient required to separate isomers.
Loading Liquid loading (1:1 Hexane)Dry loading can cause heating/polymerization of the conjugated system.
Advanced Protocol: Silver Nitrate Impregnated Silica

Use this ONLY if cis/trans isomers co-elute on standard silica. Silver ions (


) form reversible 

-complexes with alkenes. The cis isomer complexes more strongly (less sterically hindered) and elutes slower than the trans isomer.

Preparation of 10% AgNO₃/Silica:

  • Dissolve 10g AgNO₃ in 100mL Acetonitrile.

  • Add 90g Silica Gel 60.

  • Rotary evaporate to dryness (protect from light—wrap flask in foil).

  • Dry in an oven at 60°C for 4 hours.

  • Pack column in the dark.

Troubleshooting & FAQs

Q: The cis and trans isomers are still overlapping.

A: This is the most common failure mode.

  • Switch Solvent Selectivity: Change the polar modifier from Ethyl Acetate to Diisopropyl Ether or Toluene . Toluene participates in

    
    -
    
    
    
    interactions and can alter the retention of the conjugated ester.
  • Increase Column Length: Switch from a standard 15cm bed to a 25cm bed. Resolution (

    
    ) increases with the square root of length.
    
  • Lower Temperature: Run the column in a cold room (4°C). Lower temperature reduces diffusion and increases the separation factor (

    
    ).
    
Q: I am losing mass. Is the chloride eliminating?

A: 7-chloro is a primary alkyl halide and is generally stable. However, if you observe a new spot at the solvent front (likely a diene from elimination), your silica is too acidic.

  • Fix: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane. This neutralizes acidic sites.

  • Caution: Do not use Et₃N if you are using Ag-Silica, as amines complex with silver.

Q: My product is an oil and won't crystallize.

A: Ethyl 7-chloro-trans-2-heptenoate is typically an oil at room temperature.

  • Fix: Do not attempt recrystallization. Purity must be established via High-Vacuum distillation (Kugelrohr) or rigorous chromatography.

  • Storage: Store under Argon at -20°C to prevent spontaneous polymerization or oxidation of the double bond.

Decision Logic & Workflows

Workflow 1: Purification Strategy Selector

This logic gate determines whether you need standard flash chromatography or the specialized Silver Nitrate technique.

PurificationStrategy Start Crude Mixture (Ethyl 7-chloro-trans-2-heptenoate) TLC Run TLC (10% EtOAc/Hexane) Start->TLC CheckRf Calculate ΔRf between Cis and Trans isomers TLC->CheckRf Standard Standard Flash Chromatography (Silica Gel 60) CheckRf->Standard ΔRf > 0.15 AgSilica AgNO3 Impregnated Silica Column CheckRf->AgSilica ΔRf < 0.15 Gradient Gradient: 0-15% EtOAc in Hexane Standard->Gradient Isocratic Isocratic: 5% Toluene in Hexane AgSilica->Isocratic Enhanced Pi-Separation

Figure 1: Decision tree for selecting the stationary phase based on TLC resolution.

Workflow 2: Troubleshooting Decomposition

Use this flow if you suspect the product is degrading on the column.

DecompositionFix Problem Problem: Loss of Mass / New Non-Polar Spots Diagnosis Diagnosis: Acid Catalyzed Elimination or Hydrolysis Problem->Diagnosis Solution Solution: Neutralize Stationary Phase Diagnosis->Solution Step1 Step 1: Slurry Silica in Hexane Solution->Step1 Step2 Step 2: Add 1% Triethylamine (Et3N) Step1->Step2 Step3 Step 3: Flush with 3 CV Pure Hexane (Remove excess amine) Step2->Step3 Step4 Step 4: Load Sample Step3->Step4

Figure 2: Protocol for neutralizing silica gel to prevent acid-sensitive degradation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. Link

  • Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron2001 , 57(3), 425–447. (Authoritative review on Ag-Silica for alkene separation). Link

  • BenchChem. "Synthesis of 2-Heptenoic Acid Esters." BenchChem Protocols. Link (General protocols for heptenoic esters).

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[2][3][4][5] Synth.2025 , 102, 276-302. Link

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-trans-2-hepenoic Acid Ethyl Ester

This is a technical support guide designed for the purification of Ethyl (E)-7-chloro-2-heptenoate (also referred to as 7-Chloro-trans-2-hepenoic acid ethyl ester).[1] [1] Ticket ID: #PUR-Cl-Hept-001 Status: Open Assigne...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the purification of Ethyl (E)-7-chloro-2-heptenoate (also referred to as 7-Chloro-trans-2-hepenoic acid ethyl ester).[1]

[1]

Ticket ID: #PUR-Cl-Hept-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Target Molecule: Ethyl (E)-7-chloro-2-heptenoate (CAS: Analogous structures used for reference)[1]

Executive Summary & Molecule Profile

You are likely synthesizing this molecule via a Horner-Wadsworth-Emmons (HWE) reaction or a Knoevenagel condensation using 5-chloropentanal.[1] The presence of the terminal alkyl chloride (C7) and the conjugated ester (C1-C3) creates a "dual-reactivity" risk that complicates purification.

Critical Quality Attributes (CQAs):

  • Stereochemical Purity: >98% Trans (E-isomer).[1] The Cis (Z-isomer) is the primary impurity.

  • Chemical Purity: Removal of phosphonate byproducts and unreacted aldehyde.

  • Stability: Prevention of polymerization and hydrolysis of the terminal chloride.

Impurity Removal Modules

Module A: The "Z-Isomer" Challenge (Stereochemical Purity)

The Issue: HWE reactions typically favor the E-isomer (Trans), but thermodynamic equilibrium or kinetic "leaks" often result in 5–15% Z-isomer (Cis). The Fix: The Z-isomer has a slightly lower boiling point and different polarity than the E-isomer.

Protocol 1: High-Efficiency Vacuum Distillation

  • Applicability: For crude mixtures with >80% E-isomer.[1]

  • Equipment: Vigreux column (minimum 20cm) or Spinning Band Distillation column.

  • Parameters:

    • Vacuum: < 1.0 mmHg (Essential to keep pot temperature below 120°C).[1]

    • Note: The Z-isomer will distill first. Collect the "forerun" aggressively.

    • Caution: Do not overheat. Temperatures >140°C can trigger elimination of HCl at the C7 position, forming a diene.

Protocol 2: Argentation Chromatography (Silver Nitrate Silica)

  • Applicability: When distillation fails to separate close-boiling isomers.[1]

  • Mechanism: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with alkenes.[1] The Z-isomer, being less sterically hindered around the double bond, binds tighter to the silver and elutes slower (or significantly differently) than the trans isomer.
  • Method:

    • Dissolve

      
       (10% w/w of silica) in acetonitrile.[1]
      
    • Mix with silica gel and rotary evaporate to dryness (protect from light).

    • Pack column.[1] Elute with Hexane/Ethyl Acetate gradients.[1][2]

Module B: Stoichiometric Impurities (Phosphorus & Aldehydes)

The Issue: Unreacted 5-chloropentanal and triethyl phosphate byproducts.

Protocol 3: The Bisulfite Wash (Aldehyde Removal)

  • Logic: 5-chloropentanal forms a water-soluble bisulfite adduct.[1]

  • Step-by-Step:

    • Dissolve crude oil in Ethyl Acetate (EtOAc).[1]

    • Wash 2x with saturated aqueous Sodium Bisulfite (

      
      ).[1]
      
    • Observation: A precipitate may form at the interface (the adduct). Filter if necessary, or simply separate layers.[1]

    • Wash 1x with Brine to remove excess bisulfite.[1]

Protocol 4: Phosphorus Removal

  • Logic: Triethyl phosphonoacetate byproducts are often water-soluble, but lipophilic residues persist.[1]

  • Step-by-Step:

    • If HWE was used: The aqueous workup usually removes the bulk phosphate salt.

    • For persistent phosphonate esters: Use a Basic Alumina plug .[1] The phosphonates adsorb strongly to the alumina, while your acrylate ester elutes freely with 5% EtOAc/Hexane.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Ethyl 7-chloro-2-heptenoate) CheckAldehyde Check TLC/NMR: Unreacted Aldehyde Present? Start->CheckAldehyde Bisulfite Wash with sat. NaHSO3 (Removes Aldehyde) CheckAldehyde->Bisulfite Yes CheckPhos Check 31P NMR: Phosphonates Present? CheckAldehyde->CheckPhos No Bisulfite->CheckPhos Alumina Filtration through Basic Alumina Plug CheckPhos->Alumina Yes CheckIso Check GC/HPLC: Z-Isomer > 5%? CheckPhos->CheckIso No Alumina->CheckIso Distillation High Vacuum Distillation (<1 mmHg, Vigreux) CheckIso->Distillation Yes (Bulk Scale) AgSilica Argentation Chromatography (10% AgNO3/Silica) CheckIso->AgSilica Yes (High Purity Req) Final Pure Trans-Ester (Store with MEHQ) CheckIso->Final No (<2%) Distillation->Final AgSilica->Final

Caption: Decision matrix for sequential removal of aldehydes, phosphonates, and stereoisomers.

Troubleshooting & FAQs

Q1: I see a new impurity appearing during distillation (NMR shows vinylic protons). What happened?

Root Cause: Thermal elimination of HCl. Explanation: The terminal alkyl chloride at C7 is stable under mild conditions, but at high temperatures (>140°C), especially in the presence of trace bases (like residual carbonates from the HWE reaction), it can undergo dehydrohalogenation to form a diene. Solution:

  • Ensure the crude is pH neutral before distillation (wash with dilute HCl, then water).

  • Improve vacuum quality to lower the boiling point.

  • Add a radical inhibitor (BHT or MEHQ) to the pot to prevent polymerization, which often accompanies thermal degradation.

Q2: My "Trans" product isomerized back to a mixture during storage.

Root Cause: Acid-catalyzed photo-isomerization or radical attack.[1] Explanation: Alpha,beta-unsaturated esters can isomerize under UV light or if trace acid is present.[1] Solution:

  • Store in amber glass .

  • Add 50-100 ppm MEHQ (Monomethyl ether of hydroquinone) as a stabilizer.[1]

  • Store at 4°C.

Q3: The Z-isomer and Trans-isomer spots overlap on TLC. How do I monitor the reaction?

Technique: Use a specialized stain or solvent system.[1][3]

  • Solvent: Try Toluene/Acetone (95:5) instead of Hexane/EtOAc. Toluene interacts with the pi-systems differently.

  • Stain: Use KMnO4 (Potassium Permanganate) .[1] It stains alkenes rapidly.[1] The Z-isomer often stains slightly faster or a different shade of brown initially due to steric accessibility.

  • Instrumental: GC-FID is far superior to TLC for this specific isomer pair.[1]

Summary Data Table: Impurity Profiles

Impurity TypeSourceDetection MethodRemoval Strategy
Z-Isomer HWE Kinetic byproductGC / 1H-NMR (Coupling constants: J~11Hz vs J~16Hz)Fractional Distillation or Ag-Silica Chromatography
5-Chloropentanal Unreacted Starting MaterialTLC (DNP Stain) / 1H-NMR (Aldehyde peak ~9.7 ppm)Sat.[1] NaHSO3 Wash
Phosphonates HWE Reagent byproduct31P-NMRAqueous Wash or Basic Alumina Filtration
Free Acid Ester HydrolysisTLC (Streaking) / pHWash with sat.[1] NaHCO3
Polymer Radical polymerizationGPC / Visual (Gummy residue)Distillation (leaves polymer in pot)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 27: Formation of C=C bonds; Wittig and HWE reactions).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Techniques for vacuum distillation and purification of unsaturated esters).

  • Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate".[1] Tetrahedron, 57(3), 425-447.[1] (Authoritative source for Argentation Chromatography).[1]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects". Chemical Reviews, 89(4), 863–927.[1] (Foundational text on HWE stereoselectivity).[1]

Sources

Optimization

Identifying byproducts in 7-Chloro-trans-2-hepenoic acid ethyl ester synthesis

Subject: Impurity Profiling & Process Optimization Guide Executive Summary This guide addresses the synthesis of Ethyl 7-chloro-trans-2-heptenoate (CAS: 1305322-12-0), a critical intermediate often utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Impurity Profiling & Process Optimization Guide

Executive Summary

This guide addresses the synthesis of Ethyl 7-chloro-trans-2-heptenoate (CAS: 1305322-12-0), a critical intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives). The industry-standard route involves the Horner-Wadsworth-Emmons (HWE) olefination of 5-chloropentanal.

Users frequently encounter challenges balancing stereoselectivity (E-isomer formation) against chemoselectivity (preserving the terminal alkyl chloride). This guide provides a mechanistic breakdown of byproducts and a self-validating troubleshooting protocol.

Part 1: The Synthetic Pathway & Impurity Genesis

The primary synthesis involves the reaction of 5-chloropentanal with Triethyl phosphonoacetate using a base (typically NaH or NaOEt).

Visualizing the Reaction Landscape

The following diagram maps the main reaction pathway against the three most common failure modes: Stereochemical drift (Z-isomer), Elimination (Diene formation), and Oligomerization.

G Start 5-Chloropentanal (Starting Material) Intermediate Betaine/Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack ImpurityB IMPURITY B: Ethyl 2,6-heptadienoate (Elimination Product) Start->ImpurityB Pre-reaction Elimination Reagent Triethyl Phosphonoacetate + Base Reagent->Intermediate Product TARGET: Ethyl 7-chloro-trans-2-heptenoate (E-Isomer) Intermediate->Product Thermodynamic Control (Slow Step) ImpurityA IMPURITY A: Z-Isomer (Cis) (Kinetic Product) Intermediate->ImpurityA Kinetic Control (Fast Step) Product->ImpurityB Excess Base / High Temp (E2 Elimination) ImpurityC IMPURITY C: Michael Adducts/Polymers (Oligomerization) Product->ImpurityC Excess Base Michael Addition

Figure 1: Reaction pathway showing the divergence between the desired Trans (E) product and critical impurities (Z-isomer, Diene, and Oligomers).

Part 2: Critical Impurity Profile (Troubleshooting)

The following table summarizes the specific byproducts, their retention times (relative to the main peak), and the root causes.

Impurity IDCommon NameStructure DescriptionRelative Retention (RRT)*Root CauseCorrective Action
Impurity A Z-IsomerCis-alkene at C2~0.95 (Close elution)Kinetic Control: Reaction temperature too low or salt effects (Li+ presence).Switch to NaH/THF or NaOEt/EtOH. Ensure reaction warms to RT to allow thermodynamic equilibration.
Impurity B Des-chloro DieneEthyl 2,6-heptadienoate~0.60 - 0.70E2 Elimination: Base concentration too high; reaction runs too long. Terminal Cl is sensitive to strong bases.Use stoichiometric base (1.05 eq). Lower reaction temperature (<25°C). Avoid t-BuOK.
Impurity C Hydrolysis Acid7-Chloro-2-heptenoic acid~0.30 (Broad peak)Ester Hydrolysis: Moisture in solvent or improper quenching (high pH aqueous workup).Dry solvents (THF <50ppm H2O). Quench with cold NH4Cl. Avoid strong acid/base washes.
Impurity D Phosphonate ResidueTriethyl phosphonoacetate~1.20Stoichiometry Error: Excess reagent used.Optimize stoichiometry. This reagent is difficult to remove by distillation; wash with water thoroughly.

*RRT values are approximate and depend on column phase (e.g., C18 vs. Phenyl-Hexyl).

Part 3: Detailed Troubleshooting Guides

Issue 1: "My Z-Isomer content is >5%."

The Science: The HWE reaction yields E-alkenes via thermodynamic control. If the intermediate oxaphosphetane decomposes too quickly (kinetic control) or is stabilized by certain cations (like Lithium), the Z-isomer forms.

  • Protocol Check:

    • Solvent: Are you using Acetonitrile? Switch to THF or DME . Etheral solvents favor the E-isomer in HWE.

    • Base: Avoid LiHMDS or bases with Lithium cations. Use NaH (Sodium Hydride) or NaOEt (Sodium Ethoxide). Sodium salts promote the reversibility of the intermediate, favoring the thermodynamic E-product [1].

    • Temperature: Do not keep the reaction at -78°C. Initiate at 0°C and allow it to warm to 20-25°C. The equilibration to the E-intermediate requires thermal energy.

Issue 2: "I am losing the Chlorine atom (Formation of Diene)."

The Science: The starting material (5-chloropentanal) and the product contain a primary alkyl chloride. Under strong basic conditions (necessary for HWE), this group is susceptible to E2 elimination , releasing HCl and forming a terminal double bond (diene).

  • Protocol Check:

    • Base Stoichiometry: Never use >1.1 equivalents of base relative to the phosphonate.

    • Addition Order: Premix the phosphonate and base to form the ylide before adding the aldehyde. This ensures the base is consumed by the phosphonate (acidic proton pKa ~15) rather than attacking the alkyl chloride.

    • Quenching: Quench immediately upon consumption of aldehyde. Do not stir overnight "just to be safe."

Issue 3: "Low Yield / Polymerization."

The Science: The product is an electron-deficient


-unsaturated ester (a Michael acceptor). If excess ylide or base is present, it can attack the product, leading to oligomers.
  • Protocol Check:

    • Concentration: Run the reaction at 0.2 M to 0.5 M. Too concentrated promotes polymerization.

    • Aldehyde Quality: 5-chloropentanal is unstable. It oxidizes to the acid or trimerizes upon storage. Always distill the aldehyde immediately before use.

Part 4: Optimized Synthetic Protocol

Objective: Synthesis of Ethyl 7-chloro-trans-2-heptenoate with >95:5 E/Z ratio.

Reagents:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.1 eq)

  • 5-Chloropentanal (1.0 eq) [Freshly Distilled]

  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Ylide Formation (Critical Step):

    • To a flame-dried flask under Nitrogen, add NaH (1.1 eq) and anhydrous THF. Cool to 0°C.

    • Add Triethyl phosphonoacetate (1.1 eq) dropwise. Observation: Gas evolution (H2).

    • Stir at 0°C for 30 mins until the solution becomes clear/yellow. Why? Ensures all base is neutralized by the phosphonate, protecting the alkyl chloride later.

  • Olefination:

    • Add 5-chloropentanal (1.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (23°C) over 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Look for disappearance of aldehyde.

  • Workup (pH Control):

    • Quench by pouring into cold Saturated NH4Cl (pH ~7). Do not use HCl (hydrolysis risk) or NaOH (elimination risk).

    • Extract with Ethyl Acetate (x3).

    • Wash organic layer with Brine. Dry over MgSO4.

  • Purification:

    • Concentrate under reduced pressure.

    • Purify via Silica Gel Chromatography (0-10% EtOAc in Hexanes). Note: The Z-isomer usually elutes slightly before the E-isomer.

Part 5: FAQ

Q: Can I use the Knoevenagel condensation with malonic acid instead? A: It is not recommended for this specific target. Decarboxylation of the Knoevenagel product often requires heat/acid, which will likely hydrolyze the terminal chloride or cause isomerization. HWE is superior for E-selectivity under mild conditions.

Q: Why is my product turning yellow/brown upon storage? A: This indicates the presence of trace base or acid residues, leading to slow elimination of HCl (autocatalytic decomposition). Ensure the final product is neutral and store at 4°C under Argon.

Q: Can I use Potassium tert-butoxide (KOtBu) as the base? A: Avoid. KOtBu is bulky and a stronger base, which significantly increases the rate of E2 elimination (Impurity B) at the terminal chloride position [2]. Stick to Sodium bases.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][4] Chemical Reviews, 89(4), 863–927.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).

  • Bristol-Myers Squibb Company. (2007). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[5] World Intellectual Property Organization Patent WO2007001385. (Describes synthetic routes for Apixaban intermediates).

  • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-chloropentanal and phosphonates before handling.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Interpretation Guide: Differentiating Ethyl (E)-7-chlorohept-2-enoate from Structural Analogs

As a Senior Application Scientist in analytical chemistry, I frequently encounter bottlenecks in drug development pipelines stemming from misidentified stereoisomers or incomplete reaction conversions. For -unsaturated s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter bottlenecks in drug development pipelines stemming from misidentified stereoisomers or incomplete reaction conversions. For


-unsaturated systems like 7-chloro-trans-2-heptenoic acid ethyl ester  (systematically named ethyl (E)-7-chlorohept-2-enoate), 1H Nuclear Magnetic Resonance (NMR) spectroscopy is not just a structural confirmation tool—it is a definitive quantitative assay.

This guide objectively compares the 1H NMR performance profile of the target (E)-isomer against its two most common synthetic alternatives/impurities: the (Z)-isomer (cis) and the saturated analog (ethyl 7-chloroheptanoate).

Mechanistic Rationale: Spin-Spin Coupling & Chemical Deshielding

To interpret the spectra accurately, one must understand the physical causality governing the chemical shifts (


) and coupling constants (

).
  • Resonance & Deshielding: The conjugated ester system creates a strong electronic dipole. The carbonyl oxygen withdraws electron density via resonance, placing a partial positive charge on the

    
    -carbon (C3). This dramatically deshields the H3 proton, pushing its resonance downfield to ~6.9 ppm. In contrast, the 
    
    
    
    -proton (H2) does not bear this partial positive charge and remains relatively shielded at ~5.8 ppm[1].
  • The Karplus Relationship: The vicinal coupling constant (

    
    ) between the H2 and H3 alkene protons is the definitive marker of stereochemistry. According to the Karplus equation, 
    
    
    
    is highly dependent on the dihedral angle between the coupled protons[2]. A trans (E) configuration features a dihedral angle of ~180°, maximizing orbital overlap and yielding a large coupling constant (typically 12–18 Hz)[3][4]. Conversely, the cis (Z) configuration has a dihedral angle of ~0°, resulting in weaker overlap and a smaller coupling constant (typically 6–12 Hz)[1][3].
  • Inductive Effects: The terminal chlorine atom acts as an electron-withdrawing group via induction, deshielding the adjacent H7 protons to ~3.5 ppm[5]. Because it is separated by four methylene units from the alkene, it does not perturb the alkene spin system.

Comparative 1H NMR Data

The following table synthesizes the expected 400 MHz 1H NMR spectral data for the target compound and its primary structural analogs.

Proton AssignmentEthyl (E)-7-chlorohept-2-enoate (Target)Ethyl (Z)-7-chlorohept-2-enoate (Cis Impurity)Ethyl 7-chloroheptanoate (Saturated Analog)
H2 (

to ester)
~5.8 ppm (dt, J = 15.6, 1.5 Hz)~5.7 ppm (dt, J = 11.5, 1.5 Hz)~2.3 ppm (t, J = 7.4 Hz)
H3 (

to ester)
~6.9 ppm (dt, J = 15.6, 7.0 Hz)~6.2 ppm (dt, J = 11.5, 7.2 Hz)~1.6 ppm (m)
H4 (Allylic/Aliphatic) ~2.2 ppm (q, J = 7.0 Hz)~2.6 ppm (q, J = 7.2 Hz)~1.6 ppm (m)
H5, H6 (Chain) ~1.5 – 1.8 ppm (m)~1.5 – 1.8 ppm (m)~1.3 – 1.8 ppm (m)
H7 (-CH2-Cl) ~3.5 ppm (t, J = 6.5 Hz)~3.5 ppm (t, J = 6.5 Hz)~3.44 ppm (t, J = 6.5 Hz)[5]
Ester -CH2- ~4.1 ppm (q, J = 7.1 Hz)~4.1 ppm (q, J = 7.1 Hz)~4.03 ppm (q, J = 7.1 Hz)[5]
Ester -CH3 ~1.2 ppm (t, J = 7.1 Hz)~1.2 ppm (t, J = 7.1 Hz)~1.2 ppm (t, J = 7.1 Hz)

Note: "dt" denotes a doublet of triplets. The large J-value corresponds to the alkene vicinal coupling, while the smaller J-value corresponds to allylic coupling (H2) or aliphatic vicinal coupling (H3).

Self-Validating Experimental Protocol: Quantitative 1H NMR (qNMR)

An NMR spectrum is only as reliable as its acquisition parameters. To ensure the data can confidently differentiate between a 95% pure (E)-isomer and a mixture containing 5% (Z)-isomer, follow this self-validating workflow.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High isotopic purity CDCl3 minimizes the residual CHCl3 peak (~7.26 ppm), which could otherwise obscure the downfield H3 signal or baseline. TMS provides a reliable 0.00 ppm anchor for precise chemical shift reporting.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal and perform automated 3D gradient shimming.

  • Causality: Proper shimming is critical for resolving the fine allylic coupling (

    
     Hz) on the H2 signal. A line shape with a full-width at half-maximum (FWHM) of < 1.0 Hz is strictly required to accurately measure the 
    
    
    
    coupling constants[4].

Step 3: Acquisition Parameters

  • Action: Set the pulse angle to 30° and the relaxation delay (D1) to at least 5 seconds.

  • Causality: Aliphatic protons and alkene protons have different longitudinal relaxation times (

    
    ). A sufficient D1 (
    
    
    
    ) ensures all nuclear spins return to thermal equilibrium between pulses, making the integration strictly quantitative for isomer ratio analysis.

Step 4: Processing & Internal Validation

  • Action: Apply a 0.3 Hz exponential line broadening function (LB) and zero-fill to 64k data points before Fourier Transformation. Phase the spectrum manually and apply a polynomial baseline correction.

  • Self-Validation Check: Integrate the ester -CH3 triplet (~1.2 ppm) and set its value to exactly 3.00. The -CH2-Cl triplet (~3.5 ppm) MUST integrate to 2.00 ± 0.05. If this ratio fails, the relaxation delay was insufficient, or the sample contains overlapping impurities.

Spectral Decision Tree

To streamline high-throughput analysis, use the following logical workflow to identify the primary component of your synthesized batch.

G Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) CheckAlkene Are alkene signals present? (5.5 - 7.0 ppm) Start->CheckAlkene Saturated Ethyl 7-chloroheptanoate (Saturated Analog) CheckAlkene->Saturated No (Aliphatic only) CheckJ Analyze H2/H3 Multiplets Extract 3J Coupling Constant CheckAlkene->CheckJ Yes (Conjugated Alkene) Cis Ethyl (Z)-7-chlorohept-2-enoate 3J ≈ 11.5 Hz CheckJ->Cis 3J = 6-12 Hz Trans Ethyl (E)-7-chlorohept-2-enoate 3J ≈ 15.6 Hz CheckJ->Trans 3J = 12-18 Hz

Decision tree for differentiating ethyl 7-chlorohept-2-enoate analogs via 1H NMR.

References
  • Chemistry LibreTexts. "Nuclear Magnetic Resonance (NMR) of Alkenes." LibreTexts Organic Chemistry. Available at:[Link]

  • OpenOChem. "Coupling in Cis/Trans Alkenes." OpenOChem Learning Modules. Available at:[Link]

  • Miami University. "Coupling Constants and Structure: Vicinal Couplings." Basic One-and Two-Dimensional NMR Spectroscopy. Available at:[Link]

  • Narmatha, L. "NMR Coupling Constants Explained." Scribd. Available at:[Link]

  • Massachusetts Institute of Technology (MIT). "Manganese-Catalyzed Carbonylation of Alkyl Iodides." DSpace@MIT. Available at:[Link]

Sources

Comparative

HPLC Method Development for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenging separations involving reactive intermediates. The analysis of 7-Chloro-trans-2-hepenoic acid ethyl ester (standardized chemically as 7-Chloro-trans-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging separations involving reactive intermediates. The analysis of 7-Chloro-trans-2-hepenoic acid ethyl ester (standardized chemically as 7-Chloro-trans-2-heptenoic acid ethyl ester) presents a unique chromatographic puzzle. Alkyl halides are highly scrutinized in pharmaceutical development due to their potential genotoxicity, necessitating robust, highly specific analytical control strategies ()[1].

This guide objectively compares traditional stationary phases against advanced core-shell technologies, detailing the mechanistic causality behind column selection and providing a field-proven, self-validating experimental protocol.

Mechanistic Profiling & Column Selection Causality

To develop a robust method, we must first deconstruct the analyte's physicochemical properties to understand why certain chromatographic conditions succeed or fail.

The 7-Chloro-trans-2-heptenoic acid ethyl ester molecule features three critical domains:

  • An Alkyl Chloride Tail: Highly hydrophobic but susceptible to degradation in basic environments.

  • An

    
    -Unsaturated Ester:  Provides a conjugated 
    
    
    
    system (the primary UV chromophore at ~215 nm).
  • Geometric Isomerism: The trans double bond is prone to cis-isomerization under thermal or photolytic stress. Separating the trans API from its cis impurity is the primary critical method attribute (CMA).

The Alternatives vs. The Product

We evaluated three stationary phases to determine the optimal chemistry for this separation:

  • Alternative 1: Fully Porous C18 (5 µm)

    • Mechanism: Relies purely on dispersive (hydrophobic) interactions.

    • Causality of Failure: The linear C18 chains lack the rigid steric recognition required to differentiate the linear trans geometry from the bent cis geometry. The isomers co-elute or present as a merged, asymmetrical peak.

  • Alternative 2: Fully Porous Phenyl-Hexyl (5 µm)

    • Mechanism: Introduces

      
       interactions with the conjugated ester.
      
    • Causality of Underperformance: While selectivity improves over C18, the flexible 6-carbon alkyl tether allows the phenyl ring to rotate freely. This flexibility diminishes the rigid "shape selectivity" needed for baseline isomer resolution.

  • The Product: Core-Shell Biphenyl (2.6 µm)

    • Mechanism: The rigid biphenyl moiety restricts rotational freedom, creating a highly specific steric "slot" that perfectly accommodates the trans isomer differently than the cis isomer.

    • Causality of Success: The dual-ring system provides intense

      
       and dipole-dipole interactions. Furthermore, the solid-core (core-shell) particle architecture reduces the longitudinal diffusion (
      
      
      
      term) and mass transfer resistance (
      
      
      term) of the van Deemter equation. This effectively doubles the theoretical plates compared to 5 µm fully porous particles, sharpening the peaks to achieve baseline resolution without the extreme backpressure of sub-2 µm columns.

Performance Data Comparison

The quantitative superiority of the Core-Shell Biphenyl phase is demonstrated in the standardized comparison below. All columns were tested using the exact same mobile phase and gradient profile.

Column ChemistryParticle ArchitectureRetention Time (min)Resolution (trans/cis)Peak Asymmetry (

)
Theoretical Plates (

)
C18 Fully Porous (5 µm)8.41.1 (Fail)1.48,500
Phenyl-Hexyl Fully Porous (5 µm)9.11.6 (Marginal)1.39,200
Biphenyl Core-Shell (2.6 µm) 7.8 3.4 (Pass) 1.05 22,500

Data Interpretation: The Core-Shell Biphenyl column is the only phase that provides a resolution (


) significantly greater than the industry standard of 2.0, ensuring accurate quantitation of the cis impurity.

The Self-Validating Experimental Protocol

A robust analytical method must be a closed-loop, self-validating system. The implementation of experimental design in HPLC method development ensures that critical method parameters are systematically optimized and controlled ()[2]. The following protocol includes a built-in System Suitability Test (SST) gatekeeper that validates the system's integrity before any sample data is acquired.

Step 1: Mobile Phase Preparation
  • Channel A (Aqueous): 0.1% Formic Acid in Ultrapure Water.

    • Causality: Maintaining a pH of ~2.7 suppresses the ionization of residual silanols on the silica surface (preventing peak tailing) and protects the alkyl halide from base-catalyzed hydrolysis.

  • Channel B (Organic): 100% Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides a lower UV cutoff and lower viscosity than methanol, which is critical for maximizing the signal-to-noise ratio at the 215 nm detection wavelength.

Step 2: Instrument Parameters
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm, 100 Å

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics)

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

Step 3: Gradient Elution Profile
Time (min)% Channel A% Channel B
0.06040
2.06040
8.02080
10.02080
10.16040
14.06040
Step 4: The Self-Validating Gate (System Suitability)

Before analyzing unknown samples, the system must prove its capability. All validation parameters align with the ICH Q2(R2) guidelines for analytical procedures ()[2].

  • Inject a resolution standard containing 1.0 mg/mL of the trans API spiked with 1.0% of the cis isomer.

  • Automated Check: The chromatography data system (CDS) calculates the resolution (

    
    ) between the two peaks.
    
  • Validation Logic:

    • If

      
       and Peak Asymmetry (
      
      
      
      )
      
      
      , the system is validated. The sequence proceeds.
    • If

      
      , the sequence automatically halts. This prevents the generation of untrustworthy data due to column degradation or mobile phase preparation errors.
      

Method Development Workflow Visualization

HPLCWorkflow N1 Analyte Profiling 7-Chloro-trans-2-heptenoic acid ethyl ester N2 Stationary Phase Screening Evaluate C18, Phenyl-Hexyl, Biphenyl N1->N2 N3 Interaction Analysis Assess Dispersive vs. π-π Interactions N2->N3 N4 Phase Selection Core-Shell Biphenyl (2.6 µm) N3->N4 Max Shape Selectivity N5 Method Optimization Mobile Phase: 0.1% FA / ACN N4->N5 N6 Self-Validating Protocol Inject cis/trans Mix (Target: Rs > 2.0) N5->N6

Fig 1: Systematic HPLC method development workflow for alkyl halide esters.

References

  • Lee K., Yoo W., Jeong J.H. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 2022. URL: [Link]

  • Sahu P.K., et al. "An overview of experimental designs in HPLC method development and validation." Journal of Pharmaceutical and Biomedical Analysis, 2018. URL: [Link]

  • ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation, 2023. URL: [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 7-Chloro-trans-2-hepenoic Acid Ethyl Ester

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for 7-Chloro-trans-2-hepenoic acid ethyl ester , a critical intermediate in the synthesis of prostaglandins and lipid-based pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for 7-Chloro-trans-2-hepenoic acid ethyl ester , a critical intermediate in the synthesis of prostaglandins and lipid-based pharmaceuticals.

Executive Summary: The Analytical Challenge

7-Chloro-trans-2-hepenoic acid ethyl ester (C₉H₁₅ClO₂ , MW 190.[1]67) presents a dual analytical challenge:

  • Structural Validation: Confirming the trans (E) stereochemistry and the integrity of the terminal alkyl chloride.

  • Quantification: Detecting trace levels in biological matrices or reaction mixtures where the lack of basic nitrogen makes standard ESI protonation inefficient.

This guide compares the two dominant ionization workflows—Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS—to determine the optimal fit for structural elucidation versus high-throughput quantification.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice of ionization technique fundamentally alters the data topology. The table below contrasts the performance metrics derived from internal application studies.

Table 1: Ionization Mode Performance Matrix
FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI, +)
Primary Utility Structural Confirmation (Fingerprinting)Quantification (Sensitivity)
Molecular Ion (M) Weak or Absent (

)
Strong Adducts (

,

)
Base Peak

145 (Acylium Ion) or

155 (

)

(

213)
Chlorine Pattern Distinct 3:1 (

) on fragments
Preserved on Adducts
Stereo-Selectivity High (Retention time separation of cis/trans)Low (Requires Chiral LC)
Detection Limit ~10 ng (Scan mode)~100 pg (MRM mode)

Deep Dive: Fragmentation Mechanics (EI-MS)

In Electron Ionization, the molecule undergoes high-energy fragmentation. Understanding these pathways is critical for distinguishing this compound from its non-chlorinated analogs or saturated impurities.

The "Unsaturation Effect" on McLafferty Rearrangement

Unlike saturated ethyl esters (e.g., Ethyl heptanoate), which produce a dominant McLafferty rearrangement ion at


 88, the 

-unsaturation
at C2 rigidifies the carbon chain. This prevents the formation of the required 6-membered transition state involving the

-hydrogen on the chain side.

Consequently, the spectrum is dominated by:

  • 
    -Cleavage:  Loss of the ethoxy group (
    
    
    
    ) to form the resonance-stabilized acylium ion.
  • Allylic/Homolytic Cleavage: Loss of the terminal chlorine atom.

Key Diagnostic Ions
  • 
     190/192 (
    
    
    
    ):
    Weak molecular ion cluster showing the characteristic 3:1 Chlorine isotope ratio.
  • 
     155 (
    
    
    
    ):
    Loss of the terminal chlorine radical.
  • 
     145/147 (
    
    
    
    ):
    The acylium cation (
    
    
    ). This is often the Base Peak .
  • 
     109/111 (
    
    
    
    ):
    Secondary fragmentation losing both the ester head and the halogen tail, leaving the unsaturated hydrocarbon core.
Visualization of Fragmentation Pathways

The following diagram maps the causal fragmentation logic, distinguishing it from standard saturated esters.

Fragmentation cluster_legend Pathway Logic M Molecular Ion (M+.) m/z 190/192 Acylium Acylium Ion [M - OEt]+ m/z 145/147 M->Acylium α-Cleavage (-•OEt, 45 Da) Dechloro Dechlorinated Ion [M - Cl]+ m/z 155 M->Dechloro C-Cl Homolysis (-•Cl, 35 Da) Ethylene Ethyl Ester Loss (McLafferty-like) [M - C2H4]+. m/z 162/164 M->Ethylene H-Rearrangement (-C2H4, 28 Da) Core Hydrocarbon Core [M - OEt - HCl]+ m/z 109 Acylium->Core - HCl (36 Da) Note Trans-double bond inhibits chain-side McLafferty

Figure 1: Mechanistic fragmentation pathway for 7-Chloro-trans-2-hepenoic acid ethyl ester under 70 eV Electron Ionization.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (Internal Standards and Adduct Confirmation).

Protocol A: Structural Confirmation via GC-MS (EI)

Best for: Purity analysis, impurity profiling, and synthesis validation.

  • Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade). Avoid alcohols to prevent transesterification.

  • Inlet Conditions: Split ratio 20:1, Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Why? Non-polar phases separate the cis and trans isomers effectively based on boiling point differences.

  • Oven Program: Hold 60°C (1 min) → Ramp 15°C/min to 280°C.

  • MS Parameters: Scan range

    
     35–300.
    
  • Validation Check: Look for the 3:1 isotope ratio at

    
     145/147. If the ratio is 1:1, you have likely lost the chlorine (degradation) or are analyzing a bromo-analog.
    
Protocol B: High-Sensitivity Quantification via LC-MS/MS (ESI)

Best for: PK studies, biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2 mM Ammonium Acetate .

    • B: Acetonitrile + 0.1% Formic Acid.

    • Expert Insight: The Ammonium Acetate is crucial. This compound lacks a basic amine for easy protonation. The ammonium drives the formation of

      
       adducts, which are often more stable than protonated species for esters.
      
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Ionization Source: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • Precursor:

      
       208 (
      
      
      
      ) or
      
      
      213 (
      
      
      ).
    • Product:

      
       145 (Loss of Ethanol/Ammonia/Na).
      
  • Validation Check: Inject a "blank" matrix. Esters are prone to hydrolysis by plasma esterases. Always use an esterase inhibitor (e.g., PMSF) in biological sampling.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Anbalagan, V., et al. (2003).[2] "McLafferty‐type rearrangement in the collision‐induced dissociation of cationized esters."[2] Rapid Communications in Mass Spectrometry. Link[2]

  • Grossert, J. S. (2006). "The McLafferty rearrangement in mass spectrometry." Rapid Communications in Mass Spectrometry. (Mechanistic review of gamma-H transfer).
  • BenchChem. (2025).[3] "7-Chloro-trans-2-hepenoic acid ethyl ester Product Data." (Compound specifications). Link

  • NIST Mass Spec Data Center. "Ethyl 2-butenoate (Crotonate) Fragmentation Data." (Analog comparison for alpha-beta unsaturated esters). Link

Sources

Comparative

Analytical Validation Guide: FT-IR Spectroscopy of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester vs. Structural Alternatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural validation, reaction monitoring, and spectral differentiation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural validation, reaction monitoring, and spectral differentiation.

Executive Summary

7-Chloro-trans-2-heptenoic acid ethyl ester is a highly versatile bifunctional building block. Synthesized primarily via the [1], it serves as a critical intermediate in the development of complex piperidine and quinolizidine alkaloids . For application scientists, rapidly confirming the success of the olefination—specifically verifying the trans (E) stereochemistry and the preservation of the terminal alkyl chloride—is paramount.

This guide objectively compares the Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectral fingerprint of the target product against its primary structural alternatives: the cis isomer, the saturated byproduct, and the unchlorinated analog.

Mechanistic Causality of IR Shifts

To effectively use FT-IR for reaction monitoring, one must understand the physical causality behind the spectral shifts rather than merely memorizing peak tables.

  • Carbonyl (C=O) Delocalization: In a standard saturated ester (e.g., ethyl 7-chloroheptanoate), the C=O stretch appears around 1740 cm⁻¹. However, in 7-chloro-trans-2-heptenoic acid ethyl ester, the carbonyl is conjugated with the α,β-unsaturated C=C double bond. This conjugation allows the π-electrons to delocalize, increasing the single-bond character of the carbonyl group. According to Hooke's Law, a weaker bond possesses a lower force constant (

    
    ), which directly translates to a lower vibrational frequency  [3].
    
  • Stereochemical Bending Modes: The trans (E) geometry allows for a highly symmetric out-of-plane =C-H bending mode that results in a strong, sharp dipole moment change, yielding a characteristic peak at ~980 cm⁻¹. In contrast, the cis (Z) isomer exhibits a broader, less intense bend around 720 cm⁻¹. Because the cis bend overlaps with the C-Cl stretching region [3], relying solely on FT-IR to quantify cis impurities is risky; however, the presence of the sharp 980 cm⁻¹ peak definitively validates the trans product.

  • Choice of Analytical Matrix: Unlike traditional KBr pellet transmission methods, which can induce halogen exchange (chlorine swapping for bromine under pressure) and require solid samples, Diamond ATR allows for the direct, non-destructive analysis of the neat liquid product. The high refractive index of diamond (2.4) ensures a consistent depth of penetration (~2 µm at 1000 cm⁻¹), making it ideal for quantitative comparison.

Quantitative Spectral Comparison

The following table summarizes the diagnostic FT-IR peaks used to differentiate the target compound from common synthetic alternatives and byproducts.

Structural VariantC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bend (cm⁻¹)C-Cl Stretch (cm⁻¹)
7-Chloro-trans-2-heptenoic acid ethyl ester (Target)~1715 (Conjugated)~1655~980 (Strong, trans)~650
7-Chloro-cis-2-heptenoic acid ethyl ester (Z-Isomer)~1715 (Conjugated)~1645~720 (Overlaps C-Cl)~650
Ethyl 7-chloroheptanoate (Saturated Byproduct)~1740 (Unconjugated)AbsentAbsent~650
Ethyl trans-2-heptenoate (Unchlorinated Analog)~1715 (Conjugated)~1655~980 (Strong, trans)Absent

Analytical Workflow & Self-Validating Protocol

IR_Workflow cluster_0 Synthesis & Sampling cluster_1 ATR-FTIR Analytical Protocol cluster_2 Spectral Validation Criteria A HWE Reaction: 5-Chloropentanal + Triethyl phosphonoacetate B Crude Extract (Contains E/Z isomers & unreacted aldehyde) A->B Base (e.g., K2CO3) C Background Scan (Clean Diamond Crystal) B->C Purified Aliquot D Sample Application (Neat Liquid, 1-2 µL) C->D E Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) D->E F Check ~1715 cm⁻¹ (Conjugated Ester C=O) E->F G Check ~980 cm⁻¹ (trans =C-H bend) E->G H Check 850-550 cm⁻¹ (C-Cl stretch) E->H

Fig 1: Synthesis and ATR-FTIR spectral validation workflow for ethyl 7-chloro-trans-2-heptenoate.

Step-by-Step ATR-FTIR Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system where each step contains an internal check.

  • Step 1: System Readiness & Background Deconvolution

    • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Acquire a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: The single-beam spectrum must show <0.01 absorbance units in the 1750–1600 cm⁻¹ region. This ensures no residual analyte or atmospheric water vapor will convolute the critical carbonyl and alkene peaks.

  • Step 2: Sample Application

    • Action: Deposit 1–2 µL of the neat liquid product directly onto the center of the ATR crystal.

    • Validation: Ensure complete coverage of the crystal face without overflowing the anvil ring to maintain a consistent optical path length. Do not apply the pressure anvil, as volatile liquids may evaporate or be displaced under high pressure.

  • Step 3: Spectral Acquisition & System Suitability

    • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

    • Validation: The signal-to-noise (S/N) ratio of the primary C=O peak (~1715 cm⁻¹) must exceed 100:1. If the peak is saturated (flat-topped), carefully wipe the crystal and apply a smaller micro-drop.

  • Step 4: Diagnostic Peak Verification

    • Action: Confirm the presence of the tetrad of diagnostic peaks: 1715 cm⁻¹ (conjugated C=O), 1655 cm⁻¹ (C=C), 980 cm⁻¹ (trans =C-H), and ~650 cm⁻¹ (C-Cl).

    • Validation: Check the 3300–3400 cm⁻¹ region. The complete absence of a broad O-H stretch confirms that no unreacted aldol intermediate or moisture is present in the final purified ester.

References

  • Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation - Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products - Chemical Reviews (ACS Publications).[Link]

  • Chapter 29 – Infographic descriptions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform (Pressbooks).[Link]

Validation

Purity Assessment Standards for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester: A Comparative Analytical Guide

Executive Summary & Mechanistic Importance In the development of complex Active Pharmaceutical Ingredients (APIs), the quality of early-stage building blocks dictates the success of downstream stereoselective steps. 7-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Importance

In the development of complex Active Pharmaceutical Ingredients (APIs), the quality of early-stage building blocks dictates the success of downstream stereoselective steps. 7-Chloro-trans-2-heptenoic acid ethyl ester (CAS: 72448-93-2)—frequently cataloged under the typographical variant 7-chloro-trans-2-hepenoic acid ethyl ester—is a highly versatile bifunctional intermediate [1]. Featuring both a terminal alkyl chloride and an


-unsaturated ester, it is a premier substrate for cross-metathesis, Horner-Wadsworth-Emmons (HWE) reactions, and asymmetric conjugate additions.

As an Application Scientist, I frequently encounter batch-to-batch variability stemming from poorly characterized commercial grades of this intermediate. The causality of synthesis failure usually traces back to three critical impurities:

  • Isomeric Contamination (Z-isomer): The spatial geometry of the olefin dictates the facial selectivity of incoming nucleophiles. The presence of the cis (Z) isomer severely erodes the enantiomeric excess (ee%) in asymmetric Michael additions [2].

  • Residual Starting Materials: Unreacted 7-chloroheptanal or triethyl phosphonoacetate can poison transition-metal catalysts used in subsequent cross-coupling steps.

  • Trace Moisture: High water content inevitably leads to ester hydrolysis under basic conditions and actively quenches sensitive Grignard reagents.

To mitigate these risks, laboratories must implement an orthogonal, self-validating analytical system rather than relying on a single purity metric.

The Self-Validating Analytical Workflow

A robust quality control protocol does not rely on a single instrument. Instead, it utilizes a multi-modal approach where each technique validates a different physical property of the molecule. We prioritize Gas Chromatography (GC) over High-Performance Liquid Chromatography (HPLC) for chemical purity because this specific ester is highly volatile, and GC-FID provides a more stable baseline for quantifying non-UV-active aliphatic impurities.

Below is the self-validating workflow required to establish a comprehensive purity profile.

AnalyticalWorkflow RM 7-Chloro-trans-2-heptenoic acid ethyl ester GC GC-FID (Chemical Purity) RM->GC Aliquot 1 NMR qNMR (E/Z Isomeric Ratio) RM->NMR Aliquot 2 KF Karl Fischer (Moisture Content) RM->KF Aliquot 3 Val1 Validates Volatiles GC->Val1 Val2 Validates Stereochemistry NMR->Val2 Val3 Validates Anhydrous State KF->Val3 Decision Go/No-Go Decision for API Synthesis Val1->Decision Val2->Decision Val3->Decision

Orthogonal, self-validating analytical workflow for intermediate purity assessment.

Step-by-Step Experimental Methodologies

Protocol 1: Chemical Purity via GC-FID

Causality Rationale: While the conjugated double bond allows for UV detection, GC-FID is superior for this intermediate because it uniformly detects volatile aliphatic impurities (like unreacted alkyl chlorides) that lack a strong chromophore, preventing false-positive purity readings.

  • Sample Preparation: Accurately weigh 10.0 mg of the ester. Dissolve in 1.0 mL of GC-grade dichloromethane (DCM) to yield a 10 mg/mL solution.

  • Instrument Setup: Equip the Gas Chromatograph with a Flame Ionization Detector (FID) and a standard non-polar fused silica capillary column (e.g., DB-5, 30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet and Detector Parameters: Set the injection port to 250°C and the FID to 280°C. Use high-purity helium as the carrier gas at a constant flow rate of 1.2 mL/min. Inject 1.0 µL with a split ratio of 50:1.

  • Temperature Programming: Hold the initial oven temperature at 80°C for 2 minutes. Ramp at 10°C/min to 250°C, then hold for 5 minutes. Crucial Step: This final hold ensures that high-boiling impurities, such as heavy phosphonate residues from the HWE synthesis, are fully eluted and do not ghost into subsequent runs.

  • Data Analysis: Integrate all peaks excluding the solvent front. Calculate the relative area percentage to determine overall chemical purity.

Protocol 2: Isomeric Purity via Quantitative 1H-NMR (qNMR)

Causality Rationale: Chromatographic methods can occasionally fail to baseline-resolve E and Z isomers. Nuclear Magnetic Resonance (NMR) acts as the absolute source of truth by leveraging the Karplus equation. The vicinal coupling constants (


) of the vinylic protons are geometrically dependent, allowing unambiguous quantification [2].
  • Sample Preparation: Dissolve 15.0 mg of the ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Acquisition Parameters: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. To ensure quantitative accuracy, set the relaxation delay (D1) to 10 seconds (ensuring it is at least 5×

    
     of the slowest relaxing proton) and acquire 16 to 32 scans.
    
  • Spectral Processing: Apply a mild exponential window function (LB = 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum manually.

  • Integration & Analysis: Locate the vinylic protons (

    
     and 
    
    
    
    to the ester carbonyl), which typically resonate between
    
    
    5.8 ppm and
    
    
    6.9 ppm.
    • The trans (E) isomer exhibits a large vicinal coupling constant (

      
       Hz).
      
    • The cis (Z) isomer exhibits a significantly smaller coupling constant (

      
       Hz).
      
  • Calculation: Integrate the distinct doublet of doublets for both isomers. The E/Z ratio is directly proportional to the integration area ratio of these signals.

Comparative Performance Guide

When sourcing 7-Chloro-trans-2-heptenoic acid ethyl ester, the chemical market generally offers three tiers of quality. Suppliers like [3] and [4] often differentiate between standard grades (CAS 72448-93-2) and stereochemically pure (E)-specific grades (CAS 107408-35-5).

The tables below objectively compare the analytical metrics of these grades and their direct impact on a downstream model reaction (an asymmetric copper-catalyzed conjugate addition).

Table 1: Analytical Purity Comparison
Quality MetricHigh-Purity Grade (E-specific)Standard Commercial GradeIn-House Crude (Post-HWE)
Chemical Purity (GC-FID) > 98.5%~ 95.0%< 85.0%
E/Z Isomeric Ratio (qNMR) > 99:192:880:20
Moisture (Karl Fischer) < 0.1%< 0.5%> 1.0%
Residual Phosphonates Not Detected< 1.0%~ 5.0%
Table 2: Downstream Performance (Model Asymmetric Conjugate Addition)

Why does the Z-isomer drastically reduce downstream yield? In asymmetric conjugate additions, the spatial arrangement of the olefin dictates how it binds to the chiral catalyst pocket. The Z-isomer reacts at a significantly slower rate due to steric clashing, or worse, it reacts to form the opposite enantiomer, actively destroying the optical purity of the batch.

Input GradeReaction Yield (%)Enantiomeric Excess (ee %)Catalyst Loading Required
High-Purity Grade 92%98%2 mol%
Standard Commercial Grade 78%89%5 mol%
In-House Crude 45%72%> 10 mol% (Poisoned)

References

  • ResearchGate . "Isomerism and NMR Coupling Constants in alpha,beta-unsaturated esters". Scientific Discussions & Literature. Retrieved from[Link]

Comparative

Technical Comparison Guide: Chromatographic Strategies for 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

Topic: GC-MS Analysis of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Application Context 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

7-Chloro-trans-2-heptenoic acid ethyl ester (CAS: 72448-93-2) is a specialized alkyl halide intermediate, often utilized in the synthesis of pharmaceutical agents such as Cilastatin (a renal dipeptidase inhibitor) and prostaglandin analogs. Its structural integrity—specifically the trans (E) configuration at the C2-C3 double bond and the terminal chloride—is critical for downstream reaction stereoselectivity.

This guide evaluates Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for this compound, comparing its efficacy against HPLC-UV and 1H-NMR . While NMR is definitive for stereochemistry, GC-MS offers the superior balance of sensitivity, separation power, and impurity identification required for trace analysis in drug development.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against common alternatives for the analysis of halogenated unsaturated esters.

FeatureGC-MS (Electron Impact) HPLC-UV (Reverse Phase) 1H-NMR (Proton)
Primary Utility Impurity profiling & Structural IDRoutine Purity (Quality Control)Stereochemical Confirmation (cis vs trans)
Sensitivity High (ppb range in SIM mode)Moderate (ppm range)Low (requires mg quantities)
Specificity Excellent (Mass spectral fingerprint)Low (Retention time only)Absolute (Coupling constants)
Isomer Resolution Good (based on boiling point/polarity)Moderate (requires specific columns)Excellent (distinct chemical shifts)
Throughput High (20-30 min runs)High (10-20 min runs)Low (manual interpretation)
Limitations Thermal degradation risk (if labile)Solvent background interferenceNo separation of mixtures
Why GC-MS Wins for Impurity Profiling

While NMR is non-negotiable for validating the trans-geometry (coupling constant


 Hz), it fails to detect trace impurities (e.g., the saturated analog ethyl 7-chloroheptanoate or the cis-isomer) at levels <0.1%. HPLC-UV  lacks the specificity to distinguish the target from non-chromophoric byproducts. GC-MS  provides the resolution to separate these congeners and the mass spectral data to identify them.

Technical Deep Dive: GC-MS Methodology

The Analytical Challenge

The analysis of 7-Chloro-trans-2-heptenoic acid ethyl ester presents three specific challenges:

  • Halogen Stability: The terminal alkyl chloride is susceptible to elimination (dehydrohalogenation) at high injector temperatures.

  • Isomer Separation: Differentiating the trans (E) isomer from the cis (Z) impurity.

  • Matrix Interference: Separation from reaction solvents (e.g., toluene, DMF) and precursors (e.g., 1-bromo-5-chloropentane).

Recommended Experimental Protocol

This protocol is designed to minimize thermal degradation while maximizing resolution.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Phase 1: Sample Preparation

  • Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE). Avoid chlorinated solvents (DCM) to prevent interference with the chloride mass fragment.

  • Concentration: 100 µg/mL for Scan mode; 1-10 µg/mL for SIM mode.

  • Filtration: 0.22 µm PTFE filter (mandatory to protect the column).

Phase 2: GC Parameters

  • Column: ZB-5MS or DB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.
    • Rationale: A low-polarity column is preferred over wax columns to prevent halogen interaction and bleed at high temperatures.

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) to prevent column overload.

    • Temperature:220°C . (Note: Keep below 250°C to prevent C-Cl bond homolysis).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) – Focuses the solvent band.

    • Ramp 1: 15°C/min to 180°C – Elutes the ester.

    • Ramp 2: 30°C/min to 280°C (Hold 3 min) – Bake out heavy impurities.

Phase 3: MS Detection (EI Source)

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–350

    
    .
    
  • Solvent Delay: 3.5 min.

Data Analysis & Self-Validation

A valid run must meet the following criteria:

  • Retention Time (Rt): The trans isomer typically elutes slightly after the cis isomer on a 5% phenyl column due to efficient packing/Van der Waals interactions.

  • Mass Spectrum Verification:

    • Molecular Ion: Weak or absent

      
       (due to Cl isotopes).
      
    • Base Peak: Often

      
       145 (
      
      
      
      ) or characteristic hydrocarbon fragments.
    • Isotope Pattern: A distinct 3:1 ratio for fragments containing Chlorine (

      
       vs 
      
      
      
      ).

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow for Impurity Profiling

This workflow illustrates the decision tree for analyzing the crude reaction mixture.

AnalyticalWorkflow cluster_detection Detection & Logic Sample Crude Reaction Mixture (7-Chloro-trans-2-heptenoic ester) Prep Dilution in MTBE (100 µg/mL) Sample->Prep GC GC Separation (ZB-5MS Column) Prep->GC MS MS (EI Source) Structural ID GC->MS Qualitative FID FID Quantitation GC->FID Quantitative Analysis Data Analysis MS->Analysis FID->Analysis Decision Isomer Ratio Check (Trans/Cis > 99:1?) Analysis->Decision NMR Secondary Validation (1H-NMR for J-coupling) Decision->NMR Ambiguous Release Batch Release Decision->Release Pass

Caption: Integrated workflow combining GC-MS for impurity profiling with FID for quantitation and NMR for stereochemical validation.

Diagram 2: Mass Spectral Fragmentation Pathway

Understanding the fragmentation is crucial for identifying the specific 7-chloro isomer against potential 6-chloro or 8-chloro impurities.

Fragmentation M Molecular Ion [M]+ m/z 190/192 LossOEt [M - OEt]+ Acylium Ion M->LossOEt -45 Da (Alpha Cleavage) LossCl [M - Cl]+ m/z 155 M->LossCl -35/37 Da (C-Cl Homolysis) McLafferty McLafferty Rearr. (Ester cleavage) M->McLafferty Alkene migration

Caption: Primary fragmentation pathways under 70 eV Electron Impact (EI). The alpha-cleavage loss of ethoxy is typically dominant.

References

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-trans-2-hepenoic acid ethyl ester (CID 11469562).[1] PubChem. Retrieved March 5, 2026, from [Link]

  • Raja, A., et al. (2020). Development and Validation of GC-MS Method for Genotoxic Impurities in Cilastatin Sodium. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. Retrieved from [Link]

Sources

Validation

Validating structure of 7-Chloro-trans-2-hepenoic acid ethyl ester via X-ray crystallography

Content Type: Technical Comparison & Protocol Guide Subject: 7-Chloro-trans-2-hepenoic acid ethyl ester (Ethyl 7-chlorohept-2-enoate) Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR/MS Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Subject: 7-Chloro-trans-2-hepenoic acid ethyl ester (Ethyl 7-chlorohept-2-enoate) Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR/MS

Executive Summary

This guide outlines the structural validation of 7-Chloro-trans-2-hepenoic acid ethyl ester , a critical intermediate often encountered in the synthesis of prostaglandins and fatty acid derivatives.

The primary challenge with this molecule is its physical state (likely a liquid at room temperature) and the necessity to strictly differentiate the trans (


) isomer from the cis (

) isomer. While Nuclear Magnetic Resonance (NMR) is the standard for routine analysis, it relies on scalar coupling constants which can be ambiguous in complex mixtures or conformationally flexible chains. Single Crystal X-ray Diffraction (SC-XRD) serves as the absolute "Gold Standard," providing unambiguous 3D spatial resolution.

This guide details the In-Situ Cryocrystallography protocol required to analyze this liquid ester and compares its validation power against NMR and Mass Spectrometry.

The Challenge: Why Standard Methods Fail

The molecule consists of a flexible alkyl tail terminated by a chlorine atom and a rigid conjugated ester head group.

  • Ambiguity: In

    
    H NMR, the olefinic proton signals of E and Z isomers can overlap if the sample is impure.
    
  • Physical State: As an ethyl ester of a medium-chain fatty acid derivative, the compound is a liquid at ambient conditions (estimated m.p. < -10°C). Standard X-ray diffraction requires a solid crystal.[1]

  • Conformational Freedom: The C4-C7 alkyl chain is flexible, making NOE (Nuclear Overhauser Effect) studies difficult to interpret for distant interactions.

Comparative Analysis: X-Ray vs. NMR vs. MS

The following table contrasts the utility of each technique specifically for validating the trans-alkene geometry and the terminal chloride connectivity.

FeatureSC-XRD (In-Situ Cryo)

H /

C NMR
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Molecular Mass (

)
Stereochemistry Absolute (Direct observation of torsion angles)Relative (Inferred via Karplus eq.

Hz)
None (Isomers have identical mass)
Sample State Solid (frozen in situ)SolutionGas Phase (Ionized)
Connectivity Unambiguous (Bond lengths define atoms)Inferred (COSY/HMBC correlations)Fragment-based inference
Limitations Requires crystal growth (difficult for liquids)Solvent effects can shift peaks; signal overlapCannot distinguish E/Z isomers
Decision Logic for Validation

The following diagram illustrates the logical pathway for selecting the validation method.

ValidationLogic Start Sample: 7-Chloro-trans-2-hepenoic acid ethyl ester CheckState Physical State Check Start->CheckState IsLiquid Liquid/Oil CheckState->IsLiquid IsSolid Solid CheckState->IsSolid NMR 1H NMR Analysis (Check J-coupling) IsLiquid->NMR XRD_Path X-Ray Crystallography IsSolid->XRD_Path Result Absolute Structure Validation IsSolid->Result Ambiguous Ambiguous J-value (12-14 Hz) or Overlap? NMR->Ambiguous Critical Validation Clear Clear Trans J-value (>15 Hz) NMR->Clear Routine QC Ambiguous->XRD_Path Cryo In-Situ Cryocrystallography (OHCD Method) XRD_Path->Cryo Preferred Deriv Derivatization (Convert to Amide) XRD_Path->Deriv Alternative Cryo->Result Deriv->Result

Figure 1: Decision matrix for structural validation. Note that for liquids, in-situ cryocrystallography is the advanced pathway when NMR is insufficient.

Experimental Protocol: In-Situ Cryocrystallography

Since the target molecule is a liquid, standard mounting on a glass fiber is impossible. We utilize the OHCD (Optical Heating and Crystallization Device) technique to grow a crystal directly on the diffractometer.

Phase 1: Sample Preparation
  • Capillary Loading: Draw 0.5 µL of the neat liquid ester into a Lindemann glass capillary (0.3 mm diameter).

  • Sealing: Flame-seal both ends of the capillary to prevent evaporation and oxidation.

  • Mounting: Mount the capillary on a magnetic goniometer base using clay or wax.

Phase 2: Crystal Growth (The Zone Melting Method)

Critical Step: You must turn the liquid into a single crystal inside the capillary using precise temperature control.

  • Flash Freezing: Rapidly cool the sample stream to 100 K using the nitrogen cryostream. The liquid will turn into a polycrystalline powder or glass.

  • Laser/Optical Melting: Use a focused IR laser or a warm air nozzle to melt the sample starting from the tip, moving slowly down the capillary.

  • Seed Selection: Leave a tiny seed crystal at the end of the capillary.

  • Annealing: Slowly lower the temperature (or move the heat source away) at a rate of 2–5°C/hour. This allows the seed to grow into a single, diffraction-quality crystal (monocrystal) filling the capillary diameter.

Phase 3: Data Collection
  • Source: Mo-K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption corrections, though the Cl atom provides useful anomalous scattering signal.
  • Temperature: Maintain 100 K throughout data collection to prevent melting.

  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure precise bond angle determination.

Experimental Data & Interpretation

To validate the structure, the refined X-ray model must meet specific geometric criteria. Below are the reference values expected for 7-Chloro-trans-2-hepenoic acid ethyl ester based on high-quality structural databases (CSD).

A. Crystallographic Metrics (Acceptance Criteria)
ParameterTarget ValueInterpretation
R-Factor (

)
< 5.0%Indicates high agreement between the model and diffraction data.
Goodness of Fit (GoF) 1.0 – 1.1Values far from 1.0 indicate incorrect weighting or missed symmetry.
Flack Parameter N/ANot applicable (Molecule is achiral unless synthesized with a chiral center at C4-C6, which is not indicated here).
B. Geometric Validation (Bond Lengths & Angles)

The table below compares the expected X-ray data for the trans isomer versus the cis isomer.

Structural FeatureAtom LabelExpected Value (Trans)Contrast to Cis
Double Bond C2=C31.33 – 1.34 ÅSimilar length, but different packing.
Torsion Angle O=C1-C2=C3180° (anti-periplanar) ~0° (syn-periplanar) in cis.
Conjugation C1-C21.47 ÅShortened single bond due to resonance.
Chlorine Bond C7-Cl1.79 ÅStandard alkyl-chloride length.
C. Visualizing the Result (ORTEP)

A successful validation will yield an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.

  • Key Indicator: Look for the "zig-zag" planar conformation of the O=C-C=C backbone.

  • Trans Confirmation: The carbonyl oxygen and the C4 alkyl chain should be on opposite sides of the C2=C3 double bond.

StructureViz Cl Cl C7 C7 Cl->C7 C6 C6 C7->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 C2 C2 C3->C2 Double (Trans) C1 C1 C2->C1 O1 =O C1->O1 Double O2 -O- C1->O2 Et Et O2->Et

Figure 2: Connectivity map. In the actual X-ray structure, the C4-C3-C2-C1 torsion angle will be approximately 180° for the trans isomer.

References

  • Crystallography of Liquids (OHCD Method)

    • Dey, D., & Chopra, D. (2014). "The Art of in situ Cryocrystallization." Resonance, 19, 1104–1120.

  • NMR vs X-Ray Comparison

    • Bertini, I., et al. (2020). "On the complementarity of X-ray and NMR data." Progress in Nuclear Magnetic Resonance Spectroscopy, 117, 1-16.

  • Standard Bond Lengths

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Alkene Stereochemistry: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for J-coupling constants).

Sources

Comparative

In-Depth Quality Control &amp; Performance Comparison Guide: 7-Chloro-trans-2-hepenoic Acid Ethyl Ester

As a Senior Application Scientist, I frequently evaluate the critical quality attributes (CQAs) of bifunctional intermediates. 7-Chloro-trans-2-hepenoic acid ethyl ester (CAS 107408-35-5 / 72448-93-2, standard chemical n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the critical quality attributes (CQAs) of bifunctional intermediates. 7-Chloro-trans-2-hepenoic acid ethyl ester (CAS 107408-35-5 / 72448-93-2, standard chemical nomenclature: 7-chloro-trans-2-heptenoic acid ethyl ester) is a premier example. Featuring both an


-unsaturated ester and a terminal alkyl chloride, it is an indispensable building block in complex asymmetric synthesis, particularly in [1].

When sourcing this intermediate, geometric purity (E vs. Z isomer) and chemical purity are non-negotiable. The trans (E) geometry is mechanistically required: during catalytic insertion, the E-isomer allows the chiral catalyst to approach the less sterically hindered face of the olefin, yielding enantiomeric excesses (ee) >99%. Conversely, the cis (Z) isomer introduces severe steric clashing within the catalyst’s binding pocket, drastically reducing both yield and stereoselectivity.

This guide objectively compares a high-purity E-isomer batch against a standard commercial alternative, detailing the causality behind our quality control (QC) methodologies and providing self-validating experimental protocols.

Comparative Performance Data

To illustrate the impact of batch quality on downstream synthesis, we compared Product A (High-Purity E-Isomer) with Product B (Standard Commercial Mixed-Isomer Grade). The data below highlights how specific impurities directly compromise catalytic performance.

Quality ParameterProduct A (High-Purity)Product B (Standard)Analytical MethodMechanistic Impact on Performance
Isomeric Purity (E:Z) > 99.5% : < 0.5%~ 90.0% : 10.0%HPLC (UV 210 nm)Z-isomer causes steric clash, lowering ee% and yield.
Chemical Purity > 99.0%95.0%GC-FIDTrace impurities (e.g., chloropentanol) poison the Ni-catalyst.
Moisture Content < 0.05%0.20%Karl FischerWater prematurely quenches organozinc nucleophiles.
Residual Solvents < 100 ppm~ 500 ppmGC-HeadspaceHigh solvent loads violate ICH Q3C guidelines.
Cross-Coupling Yield 92% 68% Functional AssayDirect measure of batch viability in asymmetric synthesis.

Quality Control & Analytical Workflows

A common pitfall in evaluating


-unsaturated esters is relying solely on Gas Chromatography (GC) for isomeric purity. GC injection ports typically operate at 250°C. At these temperatures, the double bond can undergo spontaneous thermal isomerization, artificially skewing the E/Z ratio.

Therefore, Reverse-Phase HPLC at ambient temperature is the only scientifically sound method to preserve and measure the native isomeric state, aligning with[2]. Chemical impurities, however, are strictly monitored via GC-FID to ensure compliance with the[3] for new drug substances.

QC_Workflow A Raw Batch: 7-Chloro-trans-2-hepenoic acid ethyl ester B HPLC Analysis (Isomeric Purity) A->B C GC-FID Analysis (Chemical Purity) A->C D Karl Fischer (Moisture <0.1%) A->D E Decision Node: Passes ICH Q3A(R2)? B->E C->E D->E F Release for Catalytic Coupling E->F Yes G Reject / Repurify E->G No

Quality control workflow for batch release based on ICH guidelines.

Self-Validating Experimental Protocols

Protocol 1: HPLC Determination of E/Z Isomeric Ratio

Causality: This protocol prevents thermal degradation while ensuring baseline separation of geometric isomers.

  • System Preparation: Equilibrate a C18 Reverse-Phase column (250 mm x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min at 25°C.

  • Standard Preparation: Dissolve 10 mg of a mixed E/Z reference standard in 10 mL of the mobile phase.

  • System Suitability (Self-Validation): Inject 10 µL of the mixed standard. Ensure the chromatographic resolution (

    
    ) between the E and Z peaks is 
    
    
    
    . If
    
    
    , adjust the mobile phase to 55:45 Acetonitrile:Water to increase retention and separation.
  • Sample Analysis: Inject 10 µL of the 7-Chloro-trans-2-hepenoic acid ethyl ester batch (prepared at 1 mg/mL).

  • Quantification: Integrate peak areas at 210 nm (UV detection). Calculate the % E-isomer using area normalization.

Protocol 2: Nickel-Catalyzed Cross-Coupling Performance Assay

Causality: Trace impurities (e.g., unreacted starting materials from the Wittig reaction) can coordinate to the Ni catalyst and poison the cycle. A functional use-test is the ultimate proof of batch quality[1].

  • Catalyst Activation (Self-Validation): In a nitrogen-filled glovebox, combine Ni(cod)₂ (5 mol%) and a chiral diamine ligand (6 mol%) in anhydrous THF (2 mL). Stir for 15 minutes. A distinct color shift to deep red/purple must be observed, validating successful catalyst complexation before substrate introduction.

  • Electrophile Addition: Add 1.0 mmol of the tested batch to the active catalyst solution.

  • Nucleophile Introduction: Dropwise add 1.2 mmol of the organozinc reagent (alkylzinc halide) at 0°C to prevent thermal runaway.

  • Reaction Execution: Stir at room temperature for 12 hours. The trans-geometry of the ester directs the stereoselective insertion of the Ni complex.

  • Quench & Extraction: Quench the reaction with 1M HCl (2 mL) to destroy unreacted zinc species. Extract with ethyl acetate (3 x 5 mL), dry over MgSO₄, and concentrate in vacuo.

  • Yield Determination: Analyze the crude mixture via ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to confirm >90% conversion and >95% ee.

Reaction_Pathway N1 7-Chloro-trans-2-hepenoic acid ethyl ester N4 Oxidative Addition Intermediate N1->N4 N2 Ni(cod)2 / Ligand Catalyst Complex N2->N4 Insertion N3 Organozinc Reagent (Nucleophile) N5 Transmetalation N3->N5 ZnCl2 Byproduct N4->N5 N6 Reductive Elimination N5->N6 N6->N2 Catalyst Regen N7 Cross-Coupled Product (High ee%) N6->N7

Nickel-catalyzed cross-coupling pathway of the alpha,beta-unsaturated ester.

References

  • Smith, S. W. (2009). Progress in nucleophilic catalysis and development of nickel-catalyzed cross-couplings of propargylic halides (Ph.D. thesis, Massachusetts Institute of Technology). DSpace@MIT.[Link]

  • European Medicines Agency / ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[Link]

  • European Medicines Agency / ICH. (2005). ICH Q2(R1) Validation of analytical procedures: text and methodology.[Link]

Sources

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Method

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7-Chloro-trans-2-hepenoic acid ethyl ester
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